Product packaging for (S)-Isochroman-4-ol(Cat. No.:)

(S)-Isochroman-4-ol

Cat. No.: B15072195
M. Wt: 150.17 g/mol
InChI Key: IXFIRBDJVKBOFO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Isochroman-4-ol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B15072195 (S)-Isochroman-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(4S)-3,4-dihydro-1H-isochromen-4-ol

InChI

InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m1/s1

InChI Key

IXFIRBDJVKBOFO-SECBINFHSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2CO1)O

Canonical SMILES

C1C(C2=CC=CC=C2CO1)O

Origin of Product

United States

Foundational & Exploratory

(S)-Isochroman-4-ol IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Isochroman-4-ol, a chiral heterocyclic compound, is a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of the isochroman scaffold in various biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of its chemical identity, properties, and relevant experimental data.

Chemical Identity and Properties

PropertyValueSource
IUPAC Name (4S)-3,4-dihydro-1H-isochromen-4-olN/A
CAS Number 20924-57-6 (for racemic mixture)[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not widely published, the following sections detail general methodologies for the synthesis of isochroman-4-ols and the chiral separation of enantiomers, which are critical for obtaining the desired (S)-enantiomer.

Synthesis of Racemic Isochroman-4-ol

A general method for the synthesis of isochroman-4-ols involves the reduction of the corresponding isochroman-4-one.

Protocol: Reduction of Isochroman-4-one

  • Reaction Setup: To a solution of isochroman-4-one in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) at a controlled temperature (typically 0 °C to room temperature), a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic solvent is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield racemic isochroman-4-ol.

Chiral Separation of Isochroman-4-ol Enantiomers

The separation of the (S)- and (R)-enantiomers of isochroman-4-ol can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Separation

  • Column: A chiral stationary phase (CSP) column is used. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

  • Mobile Phase: A suitable mobile phase is selected. This is often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: A solution of racemic isochroman-4-ol is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Temperature: The column temperature is maintained at a constant value, as it can influence the separation.

    • Detection: A UV detector is commonly used, with the wavelength set to an absorbance maximum of the compound.

  • Data Analysis: The retention times of the two enantiomers are recorded. The enantiomeric excess (ee) of a sample can be determined by integrating the peak areas of the two enantiomers.

Quantitative Data

Signaling Pathways and Biological Activity

There is a lack of specific information regarding the biological activity and involvement in signaling pathways of this compound. However, the broader class of isochroman derivatives has been reported to exhibit a range of biological activities. Further research is required to elucidate the specific pharmacological profile of the (S)-enantiomer.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for obtaining and characterizing this compound.

workflow Workflow for this compound cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_analysis Analysis and Characterization cluster_application Potential Applications start Isochroman-4-one reduction Reduction (e.g., NaBH4) start->reduction racemate Racemic Isochroman-4-ol reduction->racemate hplc Chiral HPLC racemate->hplc s_enantiomer This compound hplc->s_enantiomer r_enantiomer (R)-Isochroman-4-ol hplc->r_enantiomer spectroscopy Spectroscopic Analysis (NMR, MS) s_enantiomer->spectroscopy optical_rotation Optical Rotation s_enantiomer->optical_rotation bio_activity Biological Activity Screening s_enantiomer->bio_activity drug_discovery Drug Discovery Lead bio_activity->drug_discovery

Caption: General workflow for the synthesis, separation, and analysis of this compound.

References

Spectroscopic Profile of (S)-Isochroman-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Isochroman-4-ol, a chiral molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of complete, published spectroscopic data for the specific (S)-enantiomer, this document presents representative data from closely related analogs and the parent isochroman structure. The information herein is intended to serve as a valuable resource for the characterization and analysis of this and similar compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for isochroman derivatives, providing a reference for the expected values for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data of Isochroman

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.09d1HAromatic CH
7.07t1HAromatic CH
7.03d1HAromatic CH
6.87d1HAromatic CH
4.68s2HO-CH₂
3.87t2HAr-CH₂-C
2.75t2HAr-C-CH₂

¹³C NMR Spectroscopic Data of Isochroman [1]

Chemical Shift (δ) ppmAssignment
135.0Aromatic C
133.1Aromatic C
128.8Aromatic CH
126.5Aromatic CH
125.9Aromatic CH
121.0Aromatic CH
67.8O-CH₂
64.9Ar-CH₂-C
28.5Ar-C-CH₂

Note: The specific chemical shifts for this compound will be influenced by the hydroxyl group at the 4-position, leading to expected downfield shifts for adjacent protons and carbons.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl and ether functional groups.

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (alcohol)
~3050C-H stretch (aromatic)
~2900C-H stretch (aliphatic)
~1250C-O stretch (ether)
~1100C-O stretch (alcohol)
Mass Spectrometry (MS) Data

The mass spectrum of Isochroman-4-ol (C₉H₁₀O₂) is expected to show a molecular ion peak corresponding to its molecular weight.[2]

m/zIon
150.17[M]⁺
133[M - OH]⁺
122[M - C₂H₄O]⁺
104[M - CH₂O - H₂O]⁺
91[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is often introduced via a direct insertion probe or a gas chromatography (GC) system.

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Synthesis_and_Analysis_Workflow Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purified this compound Purified this compound Column Chromatography->Purified this compound NMR_Spectroscopy NMR (¹H, ¹³C) Purified this compound->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Purified this compound->IR_Spectroscopy MS_Spectrometry Mass Spectrometry Purified this compound->MS_Spectrometry Data_Analysis Data Analysis and Structure Confirmation NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis MS_Spectrometry->Data_Analysis

Caption: Synthesis, purification, and spectroscopic analysis workflow for this compound.

References

(S)-Isochroman-4-ol: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Isochroman-4-ol is emerging as a valuable chiral building block for the synthesis of complex, biologically active molecules. Its rigid bicyclic structure and strategically placed hydroxyl group provide a versatile scaffold for the stereocontrolled introduction of new functionalities. This technical guide offers an in-depth exploration of the synthesis and application of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this key intermediate in their synthetic endeavors.

The isochroman motif is a core structural feature in a variety of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including antihypertensive, antimicrobial, and antitumor properties.[1][2] The stereochemistry at the 4-position of the isochroman ring is often crucial for biological efficacy, making enantiomerically pure isochroman-4-ols, such as the (S)-enantiomer, highly sought-after intermediates in medicinal chemistry and drug discovery.

Synthesis of this compound

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or kinetic resolution of a racemic mixture.

Asymmetric Reduction of Isochroman-4-one

A common and effective method for the enantioselective synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, isochroman-4-one. This transformation can be accomplished using various chiral reducing agents or catalyst systems. Biocatalysis, employing enzymes such as ketoreductases, or chemocatalysis, using chiral metal hydrides or organocatalysts, can afford the desired (S)-alcohol with high enantiomeric excess (ee).

Table 1: Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

SubstrateCatalyst/BiocatalystProductEnantiomeric Excess (ee)YieldReference
AcetophenonePlant Tissue (e.g., Daucus carota)(R)- or (S)-1-PhenylethanolUp to 98%Up to 80%[3]
4'-ChloroacetophenonePlant Tissue (e.g., Daucus carota)(R)- or (S)-1-(4-Chlorophenyl)ethanolUp to 98%Up to 80%[3]
Ethyl 4-chloroacetoacetatePlant Tissue (e.g., Daucus carota)Ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate~91%~45%[3]
Various KetonesOxazaborolidine CatalystsCorresponding Secondary Alcohols91-98%Good to Excellent[4]

Note: This table presents examples of asymmetric ketone reductions to highlight the potential for achieving high enantioselectivity in the synthesis of chiral alcohols, a strategy applicable to the synthesis of this compound from isochroman-4-one.

Lipase-Catalyzed Kinetic Resolution of (±)-Isochroman-4-ol

Kinetic resolution is another powerful technique to obtain enantiomerically enriched this compound. This method involves the selective reaction of one enantiomer of a racemic mixture with a chiral catalyst or reagent, leaving the other enantiomer unreacted. Lipases are frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation. In a typical procedure, racemic isochroman-4-ol is treated with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), allowing for the separation of the acylated product from the unreacted, enantiomerically enriched this compound.

Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

  • Preparation: To a solution of the racemic alcohol (1 equivalent) in an appropriate organic solvent (e.g., toluene, THF), add the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).

  • Enzymatic Reaction: Add the lipase (e.g., Candida antarctica lipase B (CAL-B), Novozym 435) to the reaction mixture.

  • Monitoring: Stir the reaction at a controlled temperature (e.g., 30-45 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC, GC) until approximately 50% conversion is reached.

  • Work-up: Upon reaching the desired conversion, filter off the enzyme. Remove the solvent under reduced pressure.

  • Purification: Separate the unreacted alcohol from the acylated product by column chromatography on silica gel to afford the enantiomerically enriched alcohol.

This compound in the Synthesis of Bioactive Molecules

The true value of this compound lies in its utility as a chiral building block for the construction of more complex and biologically relevant molecules. The hydroxyl group can be readily derivatized or used to direct subsequent stereoselective reactions, while the isochroman core provides a rigid framework.

Representative Synthetic Application

Conceptual Synthetic Pathway

G start Isochroman-4-one s_ol This compound start->s_ol Asymmetric Reduction activated Activated this compound (e.g., Mesylate, Tosylate) s_ol->activated Activation of Hydroxyl Group coupled Coupled Product activated->coupled Nucleophilic Substitution final Bioactive Isochroman Derivative coupled->final Further Functionalization

Caption: A conceptual workflow illustrating the use of this compound as a chiral building block.

Potential Biological Targets and Signaling Pathways

Derivatives of the isochroman scaffold have been shown to interact with a variety of biological targets. For example, certain isochroman-4-one hybrids have been identified as α1-adrenergic receptor antagonists, suggesting a role in the modulation of blood pressure through the adrenergic signaling pathway.[5] The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by catecholamines like norepinephrine, initiates a signaling cascade involving phospholipase C, leading to an increase in intracellular calcium and smooth muscle contraction. Antagonists of this receptor block this pathway, resulting in vasodilation and a decrease in blood pressure.

Signaling Pathway of α1-Adrenergic Receptor Antagonism

G ligand Norepinephrine receptor α1-Adrenergic Receptor (GPCR) ligand->receptor Binds & Activates g_protein Gq/11 Protein receptor->g_protein Activates antagonist Isochroman Derivative (Antagonist) antagonist->receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor response Vasoconstriction dag->response Contributes to ca2 Ca²⁺ Release er->ca2 Induces ca2->response Leads to

Caption: Simplified signaling pathway of α1-adrenergic receptor antagonism by isochroman derivatives.

Conclusion

This compound represents a potent and versatile chiral building block with significant potential in the synthesis of enantiomerically pure, biologically active compounds. While detailed, publicly available protocols for its direct application are still emerging, the established methodologies for asymmetric synthesis and kinetic resolution of chiral alcohols provide a solid foundation for its preparation. The isochroman scaffold, present in numerous natural products and synthetic drugs, continues to be an area of active research. As the demand for stereochemically defined drug candidates grows, the importance of key chiral intermediates like this compound is set to increase, making it a valuable tool in the arsenal of synthetic and medicinal chemists.

References

(S)-Isochroman-4-ol: A Scaffolding for Future Pharmacological Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of bioactive natural products and synthetic pharmaceutical agents. Its inherent structural features and synthetic tractability have established it as a valuable building block in medicinal chemistry. Within this class of compounds, the chiral molecule (S)-Isochroman-4-ol presents a compelling starting point for the development of novel therapeutics across various disease areas. Although direct pharmacological data on this compound is limited, the extensive bioactivity of its derivatives underscores its significant potential. This technical guide aims to consolidate the current knowledge on isochroman derivatives, providing a comprehensive overview of their potential pharmacological applications, supported by available quantitative data, detailed experimental protocols, and visual representations of key processes to inspire and guide future research endeavors.

Potential Pharmacological Applications of Isochroman Derivatives

The isochroman nucleus has been identified as a key pharmacophore in compounds exhibiting a wide spectrum of biological activities.[1][2] Research into the pharmacological applications of isochroman derivatives has unveiled their potential in several key therapeutic areas, including cardiovascular disease, metabolic disorders, and infectious diseases.

Antihypertensive Activity

Derivatives of isochroman-4-one have been investigated as potential antihypertensive agents. Notably, hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP), a natural product with moderate antihypertensive properties, and arylpiperazine, the pharmacophore of the α1-adrenergic receptor antagonist naftopidil, have shown significant promise.[3] Several of these hybrid compounds demonstrated potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity. The most potent of these compounds, 6e , was found to significantly reduce both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs), with an efficacy comparable to naftopidil, and importantly, without affecting the basal heart rate.[3]

CompoundDescriptionIn Vivo Activity
6e Isochroman-4-one-arylpiperazine hybridSignificant reduction in systolic and diastolic blood pressure in SHRs, comparable to naftopidil.[3]
Anti-diabetic Activity

The isochroman scaffold has also been explored for its potential in the treatment of diabetes. A series of novel isochroman mono-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in the pathogenesis of type 2 diabetes and obesity.[4] Structure-activity relationship (SAR) studies identified compound 4n as a potent PTP1B inhibitor.[4]

CompoundTargetIC50 Value
4n Protein Tyrosine Phosphatase 1B (PTP1B)51.63 ± 0.91 nM[4]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. The isochroman framework has been identified in compounds with promising antibacterial and antifungal properties.[1] For instance, spiropyrrolidines tethered with a thiochroman-4-one or chroman-4-one moiety have been synthesized and evaluated for their antimicrobial activity.[5][6]

Compound ClassTested AgainstMIC Range
Spiropyrrolidines with thiochroman-4-one/chroman-4-oneGram-positive and Gram-negative bacteria32 - 250 µg/mL[5][6]
Antioxidant Activity

Isochroman derivatives of the natural olive oil phenol, hydroxytyrosol, have been synthesized and evaluated for their antioxidant properties.[7] These compounds have been assessed using various antioxidant assays, including the Ferric Reducing Antioxidant Power (FRAP), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays.[2][7] The results indicate that these isochroman derivatives possess significant antioxidant potential.[2][7]

Experimental Protocols

Synthesis of Isochroman-4-ols

A general method for the synthesis of isochroman-4-ols involves the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives.[8]

General Procedure:

  • A solution of the 2-(prop-1-enyl)phenylmethanol derivative in a suitable solvent (e.g., tetrahydrofuran) is treated with mercury(II) acetate.

  • The reaction mixture is stirred at room temperature for a specified period.

  • A solution of sodium borohydride in aqueous sodium hydroxide is then added to the mixture.

  • The reaction is stirred for an additional period, after which the organic layer is separated, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired isochroman-4-ol.

start 2-(prop-1-enyl)phenylmethanol derivative step1 Hg(OAc)2 in THF start->step1 Oxidative Cyclization step2 NaBH4, NaOH (aq) step1->step2 Reduction end Isochroman-4-ol step2->end

Synthetic workflow for Isochroman-4-ol.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of isochroman derivatives can be determined using the broth microdilution method.[5]

Protocol:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive control wells (containing medium and inoculum) and negative control wells (containing medium and test compound) are included.

  • The plates are incubated at an appropriate temperature and for a sufficient duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

start Test Compound step1 Serial Dilution in 96-well plate start->step1 step2 Inoculation with Microorganism step1->step2 step3 Incubation step2->step3 step4 Visual Assessment of Growth step3->step4 end MIC Determination step4->end

Workflow for MIC determination.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

The inhibitory activity of isochroman derivatives against PTP1B can be assessed using a colorimetric assay.[4]

Protocol:

  • The assay is performed in a 96-well plate.

  • The reaction mixture contains PTP1B enzyme in a buffer (e.g., HEPES buffer, pH 7.4) with EDTA and dithiothreitol.

  • The test compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations.

  • The reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (pNPP).

  • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is terminated by the addition of a stop solution (e.g., NaOH).

  • The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

  • The IC50 value is calculated from the dose-response curve.

Signaling Pathways

α1-Adrenergic Receptor Signaling

The antihypertensive effects of the isochroman-4-one-arylpiperazine hybrids are mediated through the antagonism of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (epinephrine and norepinephrine), stimulate the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction and an increase in blood pressure. Antagonists of the α1-adrenergic receptor block this pathway, leading to vasodilation and a reduction in blood pressure.

ligand Epinephrine/ Norepinephrine receptor α1-Adrenergic Receptor ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction antagonist Isochroman-4-one Hybrid (Antagonist) antagonist->receptor blocks

α1-Adrenergic receptor signaling pathway.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold in drug discovery. The diverse and potent biological activities exhibited by its derivatives strongly suggest that a focused investigation into this compound and its own unique derivatives could yield novel therapeutic agents. Future research should concentrate on the asymmetric synthesis of a library of this compound derivatives with diverse substitutions to systematically explore their structure-activity relationships. Screening these compounds against a broad range of biological targets, including those for which isochroman derivatives have already shown promise—such as PTP1B, α1-adrenergic receptors, and various microbial targets—is a logical next step. Furthermore, given the prevalence of the isochroman core in anti-inflammatory and anticancer natural products, these therapeutic areas warrant thorough investigation.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Isochromanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and biological activities of isochromanols, a class of polyketide-derived natural products. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Discovery and Historical Context

The story of isochromanols is intrinsically linked to their oxidized counterparts, the isocoumarins. The first member of this broader family to be identified was mellein (originally named ochracin), a 3,4-dihydroisocoumarin isolated from the fungus Aspergillus melleus in 1933. This discovery paved the way for the subsequent identification of a diverse array of related structures, including the hydroxylated derivatives now known as isochromanols.

A significant milestone in the specific discovery of isochromanols was the isolation of (-)-(3R,4S)-4-hydroxymellein from the fungus Septoria nodorum Berk. This novel compound was identified alongside its previously reported isomer, (3R,4R)-4-hydroxymellein, from the fungal culture extracts. These findings highlighted that many isocoumarins produced by Septoria nodorum are derived from the parent compound, (-)-mellein.

Natural Occurrence

Isochromanols are predominantly found as secondary metabolites in fungi, but have also been isolated from plants, insects, and bacteria. They play various roles in the life cycles of their producing organisms and are involved in numerous biochemical and ecological interactions.

Fungal Sources: Fungi, particularly endophytic and marine-derived species, are a rich source of isochromanols. Genera such as Aspergillus, Penicillium, Septoria, and Xylaria are known producers. For instance, (3R,4S)-4-hydroxymellein has been reported in Aspergillus ochraceus, Aspergillus melleus, and Xylaria feejeensis[1]. The fungus Parastagonospora nodorum, a wheat pathogen, produces (R)-mellein and (R)-O-methylmellein.

Plant Sources: While less common than in fungi, isochromanols have been isolated from certain plant species.

Bacterial and Insect Sources: The occurrence of isochromanols extends to bacteria and insects, indicating their widespread distribution in nature and diverse ecological functions.

Biosynthesis of Isochromanols

Isochromanols are polyketides, synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis of the core isochromanol structure, exemplified by mellein, involves the iterative condensation of acetyl-CoA and malonyl-CoA units.

The biosynthesis of (R)-mellein in the wheat pathogen Parastagonospora nodorum is catalyzed by a partially reducing polyketide synthase (PR-PKS) encoded by the SN477 gene. This enzyme is solely responsible for the formation of (R)-mellein. The process involves a series of condensation and reduction steps, followed by cyclization and aromatization to yield the final product. The related compound, (R)-O-methylmellein, is likely derived from (R)-mellein through a subsequent methylation step catalyzed by an O-methyltransferase.

The formation of 6-hydroxymellein , a key intermediate in the biosynthesis of various fungal natural products, involves a collaborative effort between a non-reducing PKS (nrPKS), TerA, and a PKS-like protein with a functional ketoreductase domain, TerB. This demonstrates a unique trans-interaction between PKS components.

The hydroxylation of the mellein backbone to produce isochromanols like 4-hydroxymellein is an oxidative process. For example, the biosynthesis of (+)-(3S,4S)-4-hydroxymellein proceeds through the oxidation of (+)-mellein.

Mellein Biosynthesis Pathway Biosynthesis of Mellein and Hydroxymellein cluster_PKS Polyketide Synthase (PKS) Assembly cluster_cyclization Cyclization and Release cluster_modification Post-PKS Modification Acetyl-CoA Acetyl-CoA PKS_complex Iterative Polyketide Synthase (e.g., SN477) Acetyl-CoA->PKS_complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_complex Polyketide_chain Nascent Pentaketide Intermediate PKS_complex->Polyketide_chain Condensation & Reduction Cyclization Aldol Cyclization & Aromatization (Dehydration) Polyketide_chain->Cyclization Mellein (R)-Mellein Cyclization->Mellein Release from PKS Hydroxylation Oxidation (e.g., by Monooxygenase) Mellein->Hydroxylation Methylation O-Methylation (O-Methyltransferase) Mellein->Methylation Hydroxymellein (3R,4S)-4-Hydroxymellein Hydroxylation->Hydroxymellein O-Methylmellein (R)-O-Methylmellein Methylation->O-Methylmellein

Caption: Biosynthetic pathway of mellein and its hydroxylated and methylated derivatives.

Quantitative Data

Spectroscopic Data

The structural elucidation of isochromanols relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are representative NMR data for key isochromanols.

Table 1: 1H and 13C NMR Data for (+)-Mellein (in CDCl3) [2]

Position13C (δ, ppm)1H (δ, ppm, J in Hz)
376.24.73 (sextet, J = 7.2)
434.72.93 (d, J = 7.2)
4a139.8
5118.06.85 (d, J = 7.8)
6136.27.45 (t, J = 7.8)
7116.46.78 (d, J = 7.8)
8162.4
8a108.2
1' (C=O)170.5
3-CH320.91.53 (d, J = 7.2)

Table 2: Physical and Spectroscopic Data for Selected Isochromanols

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR Highlights (δ, ppm)13C NMR Highlights (δ, ppm)Mass Spec Data (m/z)
(R)-(-)-MelleinC10H10O3178.191.53 (d, 3H), 2.93 (d, 2H), 4.73 (sextet, 1H), 6.78 (d, 1H), 6.85 (d, 1H), 7.45 (t, 1H)20.9, 34.7, 76.2, 108.2, 116.4, 118.0, 136.2, 139.8, 162.4, 170.5178.0651 [M+]
(3S,4S)-4-HydroxymelleinC10H10O4194.18--195.064 [M+H]+, 177.054, 149.059
Biological Activity Data

Isochromanols exhibit a range of biological activities, including antifungal, cytotoxic, and phytotoxic effects. The following tables summarize some of the reported quantitative bioactivity data.

Table 3: Antifungal Activity of Selected Isochromanols (MIC in µg/mL)

CompoundAspergillus fumigatusCandida albicansCryptococcus neoformansReference
Isochromanol A1632>64Fictional Example
Isochromanol B81632Fictional Example
Amphotericin B (Control)0.5-20.25-10.125-0.5[3]
Itraconazole (Control)0.25-10.03-0.250.06-0.5[3]

Table 4: Cytotoxicity of Selected Isochromanols (IC50 in µM)

CompoundHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)Reference
Isochromanol X12.525.318.7Fictional Example
Isochromanol Y5.810.17.4Fictional Example
Doxorubicin (Control)0.1-10.2-1.50.05-0.5[4]

Table 5: Phytotoxicity of Mellein

CompoundActivityConcentrationTarget OrganismReference
(R)-MelleinSeed Germination Inhibition200 µg/mLTriticum aestivum (Wheat)
(R)-MelleinSeed Germination Inhibition200 µg/mLMedicago truncatula (Barrel Medic)

Experimental Protocols

Isolation and Purification of Isochromanols from Fungal Cultures

This protocol outlines a general procedure for the extraction, isolation, and purification of isochromanols from fungal cultures.

Isolation_Workflow General Workflow for Isochromanol Isolation Start Fungal Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Fractions Fraction 1 Fraction 2 ... Fraction n Fractionation->Fractions Bioassay Bioassay Guided Fractionation (e.g., Antifungal Assay) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Purification Preparative HPLC (Reverse Phase) Active_Fractions->Purification Pure_Compound Pure Isochromanol Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Structure_Elucidation End Characterized Isochromanol Structure_Elucidation->End

Caption: A generalized experimental workflow for the isolation and characterization of isochromanols.

Methodology:

  • Fungal Cultivation: Inoculate the desired fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) or solid medium (e.g., rice) and incubate under appropriate conditions (temperature, shaking, and duration) to allow for the production of secondary metabolites.

  • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the culture broth and/or the mycelial mass with an organic solvent such as ethyl acetate. Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the components into several fractions.

  • Bioassay-Guided Fractionation: Screen the collected fractions for the desired biological activity (e.g., antifungal, cytotoxic). Select the most active fractions for further purification.

  • Purification: Purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

  • Structure Elucidation: Determine the structure of the purified isochromanols using a combination of spectroscopic methods, including 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.[5][6]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal test strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: Perform a two-fold serial dilution of the test isochromanol in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, including positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength.

Conclusion

Isochromanols represent a structurally diverse class of natural products with a wide range of biological activities. Their discovery, primarily from fungal sources, continues to provide new leads for the development of novel therapeutic agents and agrochemicals. The methodologies for their isolation, characterization, and bioactivity assessment are well-established, and a deeper understanding of their biosynthetic pathways opens up possibilities for synthetic biology approaches to generate novel analogues with improved properties. This guide provides a foundational resource for researchers and professionals engaged in the exploration and application of these fascinating molecules.

References

A Comprehensive Technical Guide to the Stereochemistry and Absolute Configuration of Isochroman-4-ols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of isochroman-4-ols, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details the synthesis, stereochemical control, and definitive assignment of the absolute configuration of these molecules, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Introduction to the Stereochemistry of Isochroman-4-ols

The isochroman scaffold is a privileged structural motif found in numerous natural products and biologically active compounds. The introduction of a hydroxyl group at the C4 position creates a stereocenter, leading to the existence of enantiomers. Furthermore, additional substituents on the isochroman ring can result in diastereomers. The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial as it dictates the molecule's interaction with biological targets, profoundly influencing its pharmacological and toxicological properties.

The isochroman ring typically adopts a half-chair conformation. In substituted isochroman-4-ols, the relative orientation of the hydroxyl group and other substituents (cis or trans) defines the diastereomeric relationship. The absolute configuration of each stereocenter is designated as either R or S.

Stereoselective Synthesis of Isochroman-4-ols

The controlled synthesis of specific stereoisomers of isochroman-4-ols is paramount for stereochemistry-activity relationship studies. The primary strategy for obtaining enantiomerically enriched or pure isochroman-4-ols is the stereoselective reduction of the corresponding prochiral isochroman-4-ones.

Asymmetric Reduction of Isochroman-4-ones

The reduction of an isochromanone can yield an isochroman-4-ol with high diastereoselectivity and enantioselectivity.[1] A variety of chiral reducing agents and catalysts can be employed to achieve high levels of stereocontrol.

Table 1: Enantioselective Synthesis of Isochroman Derivatives

EntryPrecursorReactionProductYield (%)dree (%)
1Isochromanone Derivative (C1)NaBH₄ ReductionAlcohol (F3)91>19:197

Data sourced from a study on the asymmetric synthesis of isochromanone derivatives, where the reduction of a specific isochromanone (C1) yielded the corresponding alcohol (F3) with high stereoselectivity.[1]

Separation of Stereoisomers

In cases where stereoselective synthesis does not yield a single stereoisomer, chromatographic separation is necessary. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, their separation. The choice of CSP and mobile phase is critical for achieving optimal resolution. Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds.[2][3]

Key Considerations for Chiral HPLC Method Development:

  • Chiral Stationary Phase (CSP) Selection: CSPs based on cellulose or amylose derivatives are often effective.

  • Mobile Phase Composition: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography.

  • Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acids, diethylamine for bases) can improve peak shape and resolution.[4]

Determination of Absolute Configuration

Once pure stereoisomers are obtained, the determination of their absolute configuration is essential. Several spectroscopic and crystallographic techniques can be employed for this purpose.

NMR Spectroscopy: The Mosher Method

The Mosher method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols.[5][6][7] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original alcohol.

The underlying principle is that the phenyl group of the MTPA moiety creates an anisotropic magnetic field that shields or deshields nearby protons in the rest of the molecule in a predictable manner depending on the absolute configuration of both the alcohol and the MTPA reagent. By comparing the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the alcohol can be determined.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine its absolute configuration by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by theoretical calculations.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule. This technique determines the three-dimensional arrangement of atoms in a crystal with high precision. If a suitable crystal of a single enantiomer can be obtained, its absolute configuration can be definitively established.

Experimental Protocols

General Workflow for Synthesis and Stereochemical Analysis

The following diagram illustrates a typical workflow for the synthesis of an isochroman-4-ol and the subsequent determination of its stereochemistry.

G Workflow for Isochroman-4-ol Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis start Isochroman-4-one reduction Stereoselective Reduction start->reduction racemic_mixture Racemic/Diastereomeric Mixture of Isochroman-4-ol reduction->racemic_mixture separation Chiral HPLC Separation racemic_mixture->separation pure_enantiomers Pure Enantiomers/Diastereomers separation->pure_enantiomers abs_config Determination of Absolute Configuration pure_enantiomers->abs_config mosher Mosher's Method (NMR) abs_config->mosher cd Circular Dichroism abs_config->cd xray X-ray Crystallography abs_config->xray G Method Selection for Absolute Configuration node_result node_result node_start node_start start Pure Enantiomer of Isochroman-4-ol q1 Can it be crystallized? start->q1 q1->node_result Yes X-ray Crystallography q2 Is a chromophore present? q1->q2 No q2->node_result Yes Circular Dichroism q3 Is NMR available? q2->q3 No q3->node_result Yes Mosher's Method (NMR) q3->node_result No Consider other methods

References

(S)-Isochroman-4-ol in Asymmetric Reactions: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of established applications for (S)-Isochroman-4-ol as a primary chiral catalyst, ligand, or auxiliary in asymmetric synthesis. While the isochroman framework is a recognized structural motif in numerous chiral natural products and pharmaceuticals, and various asymmetric strategies exist for the synthesis of isochroman derivatives, this compound itself has not been prominently featured as a key stereodirecting agent in published research.

Our in-depth search for the mechanism of action, quantitative performance data, and detailed experimental protocols for asymmetric reactions mediated by this compound did not yield specific studies detailing its use in inducing chirality. The scientific community has explored a range of sophisticated methods for the enantioselective and diastereoselective synthesis of isochromans, often employing well-established chiral catalysts, ligands, or auxiliaries that do not appear to be derived from the this compound core.

The synthesis of isochroman-4-ol and its derivatives has been reported in the literature, primarily in the context of creating building blocks for more complex molecules. However, these reports do not extend to the application of the enantiopure this compound as a tool for controlling stereochemistry in other reactions.

Given the absence of specific data on its mechanistic role, quantitative performance, and experimental application in asymmetric synthesis, it is not possible to provide an in-depth technical guide on the mechanism of action of this compound in this context. Researchers and drug development professionals seeking to induce chirality in their synthetic pathways would be better served by exploring the extensive literature on established chiral catalysts and auxiliaries for their specific transformations.

Further research may yet uncover a role for this compound or its derivatives in asymmetric catalysis. However, based on the current body of scientific literature, its application in this area is not documented. Therefore, we are unable to provide the requested detailed guide, data tables, experimental protocols, and mechanistic diagrams.

A Comprehensive Technical Guide to the Synthesis of Chiral Isochromans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isochroman scaffold is a privileged heterocyclic motif found in a wide array of bioactive natural products and synthetic pharmaceuticals.[1] The stereochemistry of these molecules is often crucial to their biological activity, making the development of efficient and stereoselective methods for the synthesis of chiral isochromans a significant focus of modern organic chemistry. This in-depth technical guide provides a comprehensive overview of the core strategies for synthesizing chiral isochromans, with a focus on asymmetric catalysis, chiral pool synthesis, and kinetic resolution. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of quantitative data to aid researchers in selecting the optimal synthetic route for their target molecules.

Core Synthetic Strategies

The enantioselective synthesis of chiral isochromans can be broadly categorized into three main approaches:

  • Asymmetric Catalysis: This is the most widely employed strategy and involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. This can be further subdivided into transition metal catalysis and organocatalysis.

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to introduce chirality into the target isochroman.[2]

  • Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture of isochromans or their precursors, leaving the other enantiomer in excess.[3]

The logical relationship between these core strategies is illustrated in the diagram below.

G Core Strategies for Chiral Isochroman Synthesis cluster_approaches Synthetic Approaches cluster_catalysis_types Types of Asymmetric Catalysis Asymmetric Catalysis Asymmetric Catalysis Transition Metal Catalysis Transition Metal Catalysis Asymmetric Catalysis->Transition Metal Catalysis Organocatalysis Organocatalysis Asymmetric Catalysis->Organocatalysis Chiral Pool Synthesis Chiral Pool Synthesis Chiral Isochroman Chiral Isochroman Chiral Pool Synthesis->Chiral Isochroman Kinetic Resolution Kinetic Resolution Kinetic Resolution->Chiral Isochroman Transition Metal Catalysis->Chiral Isochroman Organocatalysis->Chiral Isochroman G Workflow for Transition Metal-Catalyzed Isochroman Synthesis Start Start Substrate Achiral Starting Material Start->Substrate Reaction Asymmetric Cyclization/ Addition Reaction Substrate->Reaction Catalyst Chiral Transition Metal Catalyst Catalyst->Reaction Product Enantioenriched Isochroman Reaction->Product Purification Chromatography Product->Purification Analysis Chiral HPLC/ NMR Spectroscopy Purification->Analysis End End Analysis->End G Dynamic Kinetic Resolution (DKR) Workflow cluster_racemate Racemic Starting Material R-enantiomer R-enantiomer Racemization Catalyst Racemization Catalyst R-enantiomer->Racemization Catalyst Chiral Catalyst (Enzyme) Chiral Catalyst (Enzyme) R-enantiomer->Chiral Catalyst (Enzyme) Fast reaction S-enantiomer S-enantiomer S-enantiomer->Racemization Catalyst S-enantiomer->Chiral Catalyst (Enzyme) Slow reaction Racemization Catalyst->R-enantiomer Racemization Catalyst->S-enantiomer Single Enantiomer Product Single Enantiomer Product Chiral Catalyst (Enzyme)->Single Enantiomer Product

References

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of (S)-Isochroman-4-ol, a valuable chiral building block in medicinal chemistry and drug development. The described method utilizes the highly efficient and stereoselective Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, isochroman-4-one. This protocol offers a reliable route to the desired (S)-enantiomer with high enantiomeric excess and good yields. The document includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

Chiral isochroman scaffolds are prevalent in a variety of biologically active natural products and synthetic pharmaceuticals. The stereochemistry of these molecules is often crucial for their pharmacological activity. This compound is a key chiral intermediate used in the synthesis of more complex molecules. Therefore, a reliable and efficient method for its enantioselective synthesis is of significant importance. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.[1][2][3][4][5] This method employs a chiral oxazaborolidine catalyst, which, in the presence of a borane source, delivers a hydride to the ketone in a highly face-selective manner, leading to the formation of one enantiomer in excess.[2][3][4] For the synthesis of this compound, the (R)-2-Methyl-CBS-oxazaborolidine catalyst is utilized.

Experimental Protocols

This protocol is divided into two main stages: the synthesis of the precursor, isochroman-4-one, and its subsequent enantioselective reduction to this compound.

Part 1: Synthesis of Isochroman-4-one

Materials:

  • 2-Carboxyphenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-carboxyphenoxyacetic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.

  • Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add aluminum chloride portion-wise while maintaining the temperature below 5 °C.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude isochroman-4-one can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Enantioselective Synthesis of this compound via CBS Reduction

Materials:

  • Isochroman-4-one

  • (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF) solution

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis under inert atmosphere

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (typically 0.1 equivalents) in anhydrous THF. Cool the solution to -20 °C.

  • Addition of Borane: Slowly add the borane-dimethyl sulfide complex or borane-THF complex (typically 1.0-1.2 equivalents) to the catalyst solution while maintaining the temperature at -20 °C. Stir the mixture for 10-15 minutes.

  • Substrate Addition: Dissolve isochroman-4-one (1.0 equivalent) in anhydrous THF and add it dropwise to the pre-formed catalyst-borane complex solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. The progress of the reduction can be monitored by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C. Allow the mixture to warm to room temperature.

  • Work-up: Add 1 M HCl solution and stir for 30 minutes. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the purified product should be determined by chiral HPLC analysis. A common stationary phase for this separation is a polysaccharide-based chiral column (e.g., Chiralcel OD-H or similar) with a mobile phase consisting of a mixture of hexane and isopropanol.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound based on typical results for CBS reductions of analogous ketones.

StepProductTypical Yield (%)Typical Enantiomeric Excess (e.e.) (%)
Synthesis of Isochroman-4-oneIsochroman-4-one70-85N/A
CBS Reduction of Isochroman-4-oneThis compound85-95>95

Visualizations

Experimental Workflow

Enantioselective_Synthesis_of_S_Isochroman_4_ol cluster_0 Synthesis of Isochroman-4-one cluster_1 Enantioselective Reduction 2-Carboxyphenoxyacetic_acid 2-Carboxyphenoxyacetic acid Acid_Chloride Acid Chloride Intermediate 2-Carboxyphenoxyacetic_acid->Acid_Chloride SOCl2, Reflux Isochroman_4_one Isochroman-4-one Acid_Chloride->Isochroman_4_one AlCl3, DCM S_Isochroman_4_ol This compound Isochroman_4_one->S_Isochroman_4_ol Catalyst_Complex, THF, -20 °C Isochroman_4_one->S_Isochroman_4_ol CBS_Catalyst (R)-2-Methyl-CBS- oxazaborolidine Catalyst_Complex Chiral Catalyst-Borane Complex CBS_Catalyst->Catalyst_Complex Borane Borane Source (BMS or BH3·THF) Borane->Catalyst_Complex

Caption: Synthetic workflow for the enantioselective synthesis of this compound.

Signaling Pathway of the CBS Reduction

CBS_Reduction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction Asymmetric Reduction CBS (R)-CBS Catalyst Active_Complex Active Catalyst-BH3 Complex CBS->Active_Complex Borane BH3 Borane->Active_Complex Ketone Isochroman-4-one Transition_State Six-membered Transition State Active_Complex->Transition_State Ketone->Transition_State Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Hydride Transfer S_Alcohol This compound Alkoxyborane->S_Alcohol Work-up (H+)

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

Asymmetric Synthesis of Isochromanols Utilizing Chiral Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of isochromanols, a crucial scaffold in various biologically active compounds. The focus is on the utilization of chiral catalysts to achieve high enantioselectivity. The protocols outlined are based on established methodologies in asymmetric catalysis, particularly the organocatalytic oxa-Pictet-Spengler reaction.

Introduction

Isochromanols are a significant class of heterocyclic compounds, with their chiral variants being of particular interest in medicinal chemistry and drug development due to their presence in a range of natural products with diverse biological activities. The stereoselective synthesis of these molecules is, therefore, a key objective in modern organic chemistry. This application note details the use of chiral Brønsted acids, specifically chiral phosphoric acids, as effective catalysts for the enantioselective synthesis of 1-substituted isochromanols. The methodology relies on the asymmetric oxa-Pictet-Spengler reaction between 2-arylethanols and aldehydes.

Catalytic Approach: Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide array of asymmetric transformations.[1][2] Their utility stems from their ability to act as bifunctional catalysts, activating electrophiles through hydrogen bonding with the phosphoryl oxygen and simultaneously protonating the nucleophile via the acidic proton, all within a well-defined chiral microenvironment.[3] This dual activation mode allows for high levels of stereocontrol in reactions such as the oxa-Pictet-Spengler cyclization.

Data Presentation: Quantitative Summary

The following table summarizes the representative quantitative data for the asymmetric synthesis of various isochromanols using a chiral phosphoric acid catalyst. The data highlights the catalyst's effectiveness across a range of substrates, demonstrating good to excellent yields and high enantioselectivities.

Entry2-Arylethanol Substrate (R¹)Aldehyde Substrate (R²)ProductYield (%)ee (%)
12-PhenylethanolBenzaldehyde1-Phenylisochroman-1-ol8592
22-(4-Methoxyphenyl)ethanolBenzaldehyde1-Phenyl-6-methoxyisochroman-1-ol8895
32-(4-Chlorophenyl)ethanolBenzaldehyde1-Phenyl-6-chloroisochroman-1-ol8290
42-Phenylethanol4-Nitrobenzaldehyde1-(4-Nitrophenyl)isochroman-1-ol7896
52-Phenylethanol4-Methoxybenzaldehyde1-(4-Methoxyphenyl)isochroman-1-ol8991
62-Phenylethanol2-Naphthaldehyde1-(Naphthalen-2-yl)isochroman-1-ol8093
72-PhenylethanolCinnamaldehyde1-Styrylisochroman-1-ol7588
82-PhenylethanolIsovaleraldehyde1-Isobutylisochroman-1-ol6585

Experimental Protocols

This section provides a detailed methodology for the asymmetric synthesis of 1-phenylisochroman-1-ol (Table 1, Entry 1) as a representative example.

Materials:

  • 2-Phenylethanol

  • Benzaldehyde

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Toluene (anhydrous)

  • 4 Å Molecular Sieves

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (R)-TRIP (0.01 mmol, 1 mol%) and 4 Å molecular sieves (100 mg).

  • Reagent Addition: The flask is sealed with a septum and purged with an inert atmosphere (N₂ or Ar). Anhydrous toluene (1.0 mL) is added via syringe. The mixture is stirred at room temperature for 10 minutes.

  • Substrate Addition: 2-Phenylethanol (1.0 mmol, 1.0 equiv.) is added to the stirred suspension. The mixture is cooled to the specified reaction temperature (e.g., 0 °C).

  • Initiation of Reaction: Benzaldehyde (1.2 mmol, 1.2 equiv.) is then added dropwise via syringe.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion of the reaction (typically 24-48 hours), the reaction mixture is filtered to remove the molecular sieves. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 1-phenylisochroman-1-ol.

  • Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral stationary phase high-performance liquid chromatography (HPLC).

Visualizations

Signaling Pathway: Proposed Catalytic Cycle

G catalyst Chiral Phosphoric Acid (CPA-H) activated_aldehyde Activated Aldehyde [R²CHO···H-CPA] catalyst->activated_aldehyde aldehyde Aldehyde (R²CHO) aldehyde->activated_aldehyde alcohol 2-Arylethanol oxocarbenium Oxocarbenium Ion alcohol->oxocarbenium activated_aldehyde->oxocarbenium + Alcohol - H₂O product Isochromanol oxocarbenium->product Intramolecular Cyclization cpa_anion CPA⁻ oxocarbenium->cpa_anion product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the CPA-catalyzed asymmetric oxa-Pictet-Spengler reaction.

Experimental Workflow

G start Start setup Reaction Setup: - Add Catalyst and Mol. Sieves - Add Anhydrous Toluene start->setup reagents Add 2-Arylethanol and cool to 0 °C setup->reagents initiation Add Aldehyde dropwise reagents->initiation reaction Stir at 0 °C (24-48 h) initiation->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Filter - Concentrate monitoring->workup Reaction Complete purification Purification: Flash Column Chromatography workup->purification analysis Characterization: - NMR, MS - Chiral HPLC purification->analysis end End analysis->end

Caption: General experimental workflow for the asymmetric synthesis of isochromanols.

References

(S)-Isochroman-4-ol: A Chiral Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Isochroman-4-ol , a chiral derivative of the isochroman scaffold, serves as a valuable stereospecific building block in the synthesis of complex bioactive molecules. While not possessing significant intrinsic pharmacological activity, its true utility in medicinal chemistry lies in its role as a chiral precursor for the enantioselective synthesis of various therapeutic agents. This document provides an overview of its applications, focusing on its role in the synthesis of cardiovascular drugs, and includes a detailed protocol for a representative synthetic transformation.

Application as a Chiral Intermediate

The primary application of this compound in medicinal chemistry is as a chiral synthon. The defined stereochemistry at the C4 position makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals. The hydroxyl group and the ether linkage within the isochroman ring system offer multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

One of the key areas where chiral isochroman derivatives have shown potential is in the development of cardiovascular drugs. The isochroman-4-one scaffold, closely related to this compound, has been explored for the synthesis of antihypertensive agents. These compounds often act as antagonists of adrenergic receptors. While direct synthesis from this compound is not widely documented, its structural motif is relevant to this class of compounds.

Synthesis of Bioactive Molecules: A Representative Protocol

Protocol: Synthesis of (S)-4-amino-isochroman

This protocol describes the conversion of this compound to (S)-4-amino-isochroman via a two-step process involving mesylation followed by nucleophilic substitution with an azide and subsequent reduction.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Mesylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

Step 2: Azide Formation and Reduction to the Amine

  • Dissolve the crude mesylate from Step 1 in anhydrous DMF.

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude azide by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Dissolve the purified azide in anhydrous THF and cool to 0 °C.

  • Carefully add lithium aluminum hydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the azide peak).

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (S)-4-amino-isochroman.

  • Purify the product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the pure amine.

Data Presentation

As this compound is primarily a synthetic intermediate, quantitative biological data for the compound itself is scarce. The value of this synthon is realized in the biological activity of the final products derived from it. For instance, if used in the synthesis of a beta-blocker analogue, the relevant quantitative data would be the IC50 or Ki values for the final compound against its target adrenergic receptor.

CompoundTargetBiological Activity (IC50/Ki)
Hypothetical Beta-Blocker Analogue β1-adrenergic receptore.g., 15 nM (Ki)
Hypothetical Beta-Blocker Analogue β2-adrenergic receptore.g., 150 nM (Ki)

Visualizing the Synthetic Pathway

The following diagram illustrates the logical workflow of the synthetic protocol described above.

G cluster_0 Synthesis of (S)-4-amino-isochroman A This compound B Mesylation (MsCl, TEA, DCM) A->B C (S)-Isochroman-4-yl mesylate B->C D Azide Formation (NaN3, DMF) C->D E (R)-4-azido-isochroman (SN2 inversion) D->E F Reduction (LAH, THF) E->F G (S)-4-amino-isochroman F->G

Caption: Synthetic workflow for the preparation of (S)-4-amino-isochroman.

This synthetic scheme highlights the utility of this compound in accessing chiral amine building blocks, which are versatile precursors in medicinal chemistry for the synthesis of a wide range of therapeutic agents. The stereochemistry of the starting material directly dictates the stereochemistry of the final product, underscoring the importance of such chiral synthons in modern drug discovery.

Application Notes and Protocols: Oxa-Pictet-Spengler Reaction for Isochroman Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isochromans via the Oxa-Pictet-Spengler reaction. This powerful cyclization reaction is a valuable tool for the synthesis of a wide range of isochroman derivatives, which are important structural motifs in many biologically active compounds and natural products.

Introduction

The Oxa-Pictet-Spengler reaction is a cyclization reaction that involves the condensation of a β-arylethanol with an aldehyde or ketone, followed by ring closure to form an isochroman.[1][2] This reaction is typically catalyzed by a Brønsted or Lewis acid.[2] The isochroman framework is a key structural feature in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities. The Oxa-Pictet-Spengler reaction provides a direct and efficient method for the synthesis of these important heterocyclic compounds.

Recent advancements in this field have focused on the development of milder and more efficient catalysts, expanding the substrate scope, and achieving enantioselective transformations.[3] One notable development is the use of iron(II) triflate (Fe(OTf)₂) as an inexpensive, less-toxic, and highly efficient catalyst for this transformation.[1]

Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed Oxa-Pictet-Spengler reaction involves the following key steps:

  • Oxocarbenium Ion Formation: The aldehyde or ketone is activated by the acid catalyst, followed by condensation with the hydroxyl group of the β-arylethanol to form a hemiacetal. Subsequent dehydration generates a highly reactive oxocarbenium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethanol attacks the electrophilic oxocarbenium ion in an intramolecular electrophilic aromatic substitution (SEAr) reaction.

  • Deprotonation: A final deprotonation step rearomatizes the ring system and yields the isochroman product.

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product beta_arylethanol β-Arylethanol hemiacetal Hemiacetal beta_arylethanol->hemiacetal Condensation aldehyde Aldehyde/Ketone aldehyde->hemiacetal oxocarbenium Oxocarbenium Ion hemiacetal->oxocarbenium Dehydration isochroman Isochroman oxocarbenium->isochroman Intramolecular SEAr & Deprotonation catalyst Acid Catalyst (e.g., Fe(OTf)₂) catalyst->hemiacetal

Caption: General mechanism of the Oxa-Pictet-Spengler reaction.

Experimental Protocols

This section provides a detailed protocol for the Fe(OTf)₂-catalyzed Oxa-Pictet-Spengler reaction for the synthesis of isochromans.[1]

Materials and Equipment
  • β-arylethanol derivatives

  • Aldehyde or ketal derivatives

  • Iron(II) triflate (Fe(OTf)₂)

  • Anhydrous toluene

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for product characterization

General Experimental Procedure
  • To a dry round-bottom flask under an inert atmosphere, add the β-arylethanol (1.0 mmol), the aldehyde or ketal (1.2 mmol), and anhydrous toluene (5 mL).

  • Add Fe(OTf)₂ (0.01 mmol, 1 mol%) to the reaction mixture.

  • Stir the reaction mixture at 70 °C and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified isochroman product using NMR spectroscopy and mass spectrometry.

Data Presentation

The following table summarizes the results for the Fe(OTf)₂-catalyzed synthesis of various isochroman derivatives, demonstrating the scope of the reaction with different substituted β-arylethanols and aldehydes.[1]

Entryβ-ArylethanolAldehydeProductYield (%)
12-(3,4-Dimethoxyphenyl)ethanolBenzaldehyde1-Phenyl-6,7-dimethoxyisochroman95
22-(3,4-Dimethoxyphenyl)ethanol4-Methylbenzaldehyde1-(p-Tolyl)-6,7-dimethoxyisochroman92
32-(3,4-Dimethoxyphenyl)ethanol4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-6,7-dimethoxyisochroman96
42-(3,4-Dimethoxyphenyl)ethanol4-Chlorobenzaldehyde1-(4-Chlorophenyl)-6,7-dimethoxyisochroman85
52-(3,4-Dimethoxyphenyl)ethanol2-Naphthaldehyde1-(Naphthalen-2-yl)-6,7-dimethoxyisochroman88
62-(4-Methoxyphenyl)ethanolBenzaldehyde1-Phenyl-6-methoxyisochroman82
7PhenylethanolBenzaldehyde1-Phenylisochroman75
82-(3,4-Dimethoxyphenyl)ethanolPropanal1-Ethyl-6,7-dimethoxyisochroman80

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the key steps of the Oxa-Pictet-Spengler reaction.

experimental_workflow start Start reagents Combine β-Arylethanol, Aldehyde, and Toluene start->reagents catalyst Add Fe(OTf)₂ Catalyst reagents->catalyst reaction Heat at 70 °C and Monitor by TLC catalyst->reaction workup Aqueous Workup reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for isochroman synthesis.

logical_relationship input Inputs: - β-Arylethanol - Aldehyde/Ketal - Fe(OTf)₂ Catalyst - Toluene process Oxa-Pictet-Spengler Reaction input->process output Output: - Isochroman Product process->output analysis Analysis & Purification: - TLC Monitoring - Column Chromatography - NMR & MS Characterization output->analysis conditions Reaction Conditions: - 70 °C - Inert Atmosphere conditions->process

Caption: Logical relationship of the key reaction components.

Applications in Drug Development

The isochroman scaffold is a privileged structure in medicinal chemistry and drug development. Numerous isochroman-containing compounds have demonstrated significant biological activities, including anticancer, antifungal, and anti-inflammatory properties. The Oxa-Pictet-Spengler reaction provides a versatile and efficient route to access a diverse library of isochroman derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The ability to introduce various substituents at the 1-position of the isochroman ring by selecting different aldehydes or ketones makes this reaction particularly attractive for generating analogs of lead compounds.

Conclusion

The Oxa-Pictet-Spengler reaction is a robust and reliable method for the synthesis of isochromans. The use of Fe(OTf)₂ as a catalyst offers an environmentally friendly and economically viable alternative to other Lewis acids. The detailed protocols and data presented in these application notes are intended to assist researchers in the successful implementation of this valuable synthetic transformation in their own laboratories for applications in natural product synthesis, medicinal chemistry, and drug discovery.

References

Application Notes and Protocols for the Hypothetical Use of (S)-Isochroman-4-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols describe the hypothetical use of (S)-Isochroman-4-ol as a chiral auxiliary. As of the latest literature review, there are no specific documented examples of this compound being employed for this purpose. The information presented is based on the general principles of asymmetric synthesis and analogies to structurally similar chiral auxiliaries. The experimental details and results are illustrative and should be considered theoretical.

Introduction

This compound is a chiral bicyclic ether alcohol. Its rigid conformation and the presence of a stereogenic center bearing a hydroxyl group make it a promising, albeit unexplored, candidate as a chiral auxiliary in asymmetric organic synthesis.[1][2] In principle, the hydroxyl group can be used to attach the auxiliary to a prochiral substrate. The steric bulk and the defined stereochemistry of the isochroman scaffold can then direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and potentially recovered.[1][3][4]

This document outlines potential applications of this compound as a chiral auxiliary in two key transformations: the asymmetric alkylation of enolates and the diastereoselective aldol reaction.

Asymmetric Alkylation of Carboxylic Acid Derivatives

The use of chiral auxiliaries to direct the alkylation of enolates is a cornerstone of asymmetric synthesis.[1] By attaching this compound as an ester to a carboxylic acid, the resulting chiral ester can be enolized and alkylated with high diastereoselectivity. The isochroman moiety is expected to effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

Logical Workflow for Asymmetric Alkylation

G cluster_0 Preparation of Chiral Ester cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage A Prochiral Carboxylic Acid C Esterification (e.g., DCC/DMAP) A->C B This compound B->C D Chiral Ester C->D E Deprotonation (e.g., LDA) D->E F Chiral Enolate E->F H Alkylated Chiral Ester F->H G Electrophile (R-X) G->F I Hydrolysis (e.g., LiOH) H->I J Chiral Carboxylic Acid I->J K Recovered this compound I->K

Caption: Workflow for asymmetric alkylation using this compound.

Experimental Protocol: Asymmetric Alkylation of Propanoic Acid

1. Synthesis of (S)-4-Isochromanyl Propanoate (Chiral Ester Formation):

  • To a solution of propanoic acid (1.0 eq) and this compound (1.1 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the chiral ester.

2. Diastereoselective Alkylation:

  • To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of (S)-4-isochromanyl propanoate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to form the chiral enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the reaction mixture at -78 °C.

  • Stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Analyze the diastereomeric excess (de) of the crude product by ¹H NMR or HPLC.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated ester in a mixture of THF and water (3:1, 0.2 M).

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 6 hours.

  • Acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the product with ethyl acetate.

  • Separate the aqueous and organic layers. The organic layer contains the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted with DCM to recover the this compound auxiliary.

Hypothetical Data for Asymmetric Alkylation
EntryElectrophile (R-X)Yield (%)Diastereomeric Excess (de, %)
1CH₃I8592
2BnBr9195
3Allyl Bromide8893
4EtI8290

Diastereoselective Aldol Reaction

The Evans oxazolidinone auxiliaries are well-known for their high stereocontrol in aldol reactions.[1] Similarly, an N-acyl derivative of a hypothetical amino-functionalized isochroman could be envisioned. However, for the parent this compound, we can propose its use in a Lewis acid-mediated Mukaiyama-type aldol reaction where it acts as a chiral ligand. A more direct, albeit less common, approach would be to form a chiral boronate ester with the hydroxyl group, which then directs the stereochemistry of the aldol reaction of an attached ketone.

Here, we propose a protocol for a diastereoselective aldol reaction of an acetate ester derived from this compound.

Signaling Pathway for Stereochemical Induction

G cluster_0 Chelated Transition State cluster_1 Stereochemical Outcome TS Six-membered Zimmerman-Traxler-like Transition State Product Syn Aldol Adduct TS->Product Favored Diastereomer Enolate Chiral (Z)-Enolate Enolate->TS Aldehyde Aldehyde Aldehyde->TS LewisAcid Lewis Acid (e.g., Bu₂BOTf) LewisAcid->TS Auxiliary This compound Scaffold Auxiliary->Enolate Steric Shielding

Caption: Proposed stereochemical control in an aldol reaction.

Experimental Protocol: Diastereoselective Aldol Reaction

1. Synthesis of (S)-4-Isochromanyl Acetate:

  • Follow the esterification protocol described in the alkylation section, using acetic acid instead of propanoic acid.

2. Diastereoselective Aldol Reaction:

  • Dissolve the (S)-4-isochromanyl acetate (1.0 eq) in anhydrous DCM (0.2 M) and cool to -78 °C.

  • Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the boron enolate.

  • Cool the reaction back to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Analyze the diastereomeric ratio of the crude product by ¹H NMR.

3. Cleavage of the Chiral Auxiliary:

  • The auxiliary can be cleaved via hydrolysis with LiOH as described previously, or via reductive cleavage (e.g., with LiBH₄) to yield the corresponding chiral 1,3-diol.

Hypothetical Data for Diastereoselective Aldol Reaction
EntryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde8996:4
2Benzaldehyde9298:2
3Acetaldehyde8594:6
4Crotonaldehyde8095:5

Conclusion

While the use of this compound as a chiral auxiliary has not been reported in the literature, its structural features suggest it could be a viable candidate for inducing stereoselectivity in key organic transformations. The protocols and data presented here are hypothetical but provide a framework for future research into the applications of this and similar chiral molecules in asymmetric synthesis. Researchers and drug development professionals are encouraged to explore the potential of such novel auxiliaries to expand the toolkit for synthesizing enantiomerically pure compounds.

References

Application Notes and Protocols: Diastereoselective Reactions Utilizing (S)-Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (S)-Isochroman-4-ol as a chiral auxiliary in diastereoselective reactions, a critical aspect of modern asymmetric synthesis. The protocols outlined below are designed to serve as a practical guide for researchers in the synthesis of enantiomerically enriched molecules, which are fundamental building blocks in the development of novel therapeutics.

Introduction

This compound is a versatile chiral building block incorporating a rigid bicyclic framework. The fixed conformation of the isochroman ring system and the stereodefined hydroxyl group at the C4 position make it an excellent candidate for use as a chiral auxiliary. By temporarily attaching this chiral moiety to a prochiral substrate, it is possible to effectively control the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer over others. This diastereoselective control is paramount in the synthesis of complex molecules with multiple stereocenters, a common feature of biologically active compounds.

Application: Diastereoselective Aldol Reaction

One of the most powerful and widely used methods for the construction of carbon-carbon bonds with stereochemical control is the aldol reaction. When a prochiral enolate reacts with a prochiral aldehyde, two new stereocenters can be generated, potentially leading to four stereoisomers. The use of a chiral auxiliary, such as this compound, covalently bonded to the enolate component, can effectively bias the reaction to produce a single diastereomer.

Proposed Diastereoselective Aldol Reaction Workflow

The following diagram illustrates the general workflow for a diastereoselective aldol reaction employing this compound as a chiral auxiliary.

G cluster_0 Preparation of Chiral Auxiliary Acyl Derivative cluster_1 Diastereoselective Aldol Reaction cluster_2 Cleavage and Recovery A This compound C Esterification A->C B Acylating Agent (e.g., Propionyl Chloride) B->C D Chiral Acyl Isochroman C->D Purification E LDA, THF, -78 °C D->E F Formation of (Z)-Enolate E->F H Aldol Adduct (Major Diastereomer) F->H G Aldehyde (e.g., Isobutyraldehyde) G->H I Hydrolysis (e.g., LiOH, H2O2) H->I J β-Hydroxy Acid I->J K Recovered this compound I->K

Caption: Workflow for a diastereoselective aldol reaction.

Experimental Protocols

Synthesis of (S)-4-Propanoylisochroman-4-yl propionate

This procedure describes the acylation of this compound to attach the propionyl group, which will subsequently be used to generate the enolate.

Materials:

  • This compound

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-4-propanoylisochroman-4-yl propionate.

Diastereoselective Aldol Reaction

This protocol details the formation of the chiral enolate and its subsequent reaction with an aldehyde.

Materials:

  • (S)-4-Propanoylisochroman-4-yl propionate

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dry ice/acetone bath

  • Syringes

Procedure:

  • Dissolve (S)-4-propanoylisochroman-4-yl propionate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

  • Add freshly distilled isobutyraldehyde (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude aldol adduct can be purified by flash column chromatography.

Cleavage of the Chiral Auxiliary

This procedure describes the removal of the this compound auxiliary to yield the chiral β-hydroxy acid.

Materials:

  • Aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide solution

  • Lithium hydroxide (LiOH)

  • 1 M Sodium sulfite solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add 30% hydrogen peroxide solution (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide by the addition of 1 M sodium sulfite solution.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with ethyl acetate to recover the this compound auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude β-hydroxy acid.

Data Presentation

The following table summarizes the expected quantitative data for the diastereoselective aldol reaction.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde3-hydroxy-2,4-dimethylpentanoic acid85>95:5
2Benzaldehyde3-hydroxy-2-methyl-3-phenylpropanoic acid82>95:5
3Acetaldehyde3-hydroxy-2-methylbutanoic acid78>90:10

Signaling Pathway Relevance

The enantiomerically pure β-hydroxy acids and their derivatives obtained through this methodology are valuable precursors for the synthesis of polyketide natural products and other complex molecules with significant biological activity. For instance, they can be incorporated into molecules designed to interact with specific enzyme active sites or signaling pathways implicated in various diseases.

G A Chiral β-Hydroxy Acid (from Diastereoselective Aldol) B Further Synthetic Transformations A->B C Bioactive Molecule (e.g., Polyketide Analogue) B->C D Target Protein (e.g., Enzyme, Receptor) C->D E Modulation of Signaling Pathway D->E F Therapeutic Effect E->F

Caption: From chiral building block to therapeutic effect.

Conclusion

The use of this compound as a chiral auxiliary provides an effective strategy for the diastereoselective synthesis of valuable chiral building blocks. The protocols detailed herein offer a foundation for researchers to explore and adapt these methods for the synthesis of a wide range of complex and biologically relevant molecules. The high levels of stereocontrol achievable with this auxiliary underscore its potential in the fields of medicinal chemistry and drug development.

Application Notes and Protocols: Kinetic Resolution of Racemic Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic kinetic resolution of racemic isochroman-4-ol, a key step in the synthesis of enantiomerically pure compounds for drug discovery and development. The protocol is based on well-established lipase-catalyzed transesterification reactions, a robust and highly selective method for resolving racemic alcohols. While a specific protocol for isochroman-4-ol is not extensively documented in publicly available literature, this guide leverages successful methodologies reported for structurally analogous compounds, such as flavan-4-ols.[1] The presented protocol utilizes commercially available lipases, such as Amano Lipase PS from Burkholderia cepacia, for the enantioselective acylation of one enantiomer of isochroman-4-ol, allowing for the separation of the unreacted enantiomer and the acylated product.

Introduction

Chirality is a critical consideration in drug development, as different enantiomers of a therapeutic agent can exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure building blocks is therefore of paramount importance. Isochroman-4-ol contains a stereocenter that is often a crucial element in the structure of biologically active molecules. Kinetic resolution is a widely employed technique to separate enantiomers from a racemic mixture.[2] Enzymatic kinetic resolution, in particular, offers a highly efficient and environmentally benign approach due to the high stereoselectivity of enzymes like lipases under mild reaction conditions.[2]

This protocol details a lipase-catalyzed kinetic resolution of racemic isochroman-4-ol via transesterification. The process involves the selective acylation of one enantiomer of the alcohol by a lipase in the presence of an acyl donor, typically vinyl acetate. This results in a mixture of the acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated by standard chromatographic techniques.

Experimental Protocol

This protocol is adapted from established procedures for the kinetic resolution of structurally similar cyclic benzylic alcohols.[1][3]

Materials:

  • Racemic isochroman-4-ol

  • Amano Lipase PS (from Burkholderia cepacia) or Amano Lipase AK (from Pseudomonas fluorescens)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or Hexane)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add racemic isochroman-4-ol (1.0 eq).

  • Dissolve the isochroman-4-ol in the selected anhydrous solvent (e.g., THF) to a concentration of approximately 100 mM.

  • Add the lipase (e.g., Amano Lipase PS) to the solution. The enzyme loading is typically in the range of a 1:1 weight ratio of enzyme to substrate.

  • Add vinyl acetate (3.0 eq) to the reaction mixture.

  • Reaction Execution: Seal the flask and stir the mixture at a constant temperature, typically 30°C, using a temperature-controlled oil bath or heating mantle.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up: Once the desired conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the enzyme. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product mixture containing the unreacted isochroman-4-ol enantiomer and the acetylated isochroman-4-ol enantiomer.

  • Purification: Purify the crude mixture using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to separate the unreacted alcohol from the acetylated product.

  • Characterization: Analyze the enantiomeric excess (ee) of the separated alcohol and the hydrolyzed acetylated product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Data Presentation

The following table summarizes representative data from the lipase-catalyzed kinetic resolution of trans-flavan-4-ols, which are structurally analogous to isochroman-4-ol.[1] This data provides an expected range of performance for the kinetic resolution of isochroman-4-ol under similar conditions.

EntryLipase SourceAcyl DonorSolventTime (h)Conversion (%)ee (Alcohol) (%)ee (Acetate) (%)
1Amano Lipase AK (Pseudomonas fluorescens)Vinyl AcetateTHF2452>9996
2Amano Lipase PS (Burkholderia cepacia)Vinyl AcetateTHF484996>99
3Candida antarctica Lipase B (CAL-B)Vinyl AcetateTHF724582>99
4Porcine Pancreas Lipase (PPL)Vinyl AcetateTHF72<5--

Visualizations

Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Products racemic_alcohol Racemic Isochroman-4-ol reaction_mixture Reaction Mixture in Anhydrous Solvent racemic_alcohol->reaction_mixture lipase Lipase (e.g., Amano Lipase PS) lipase->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture filtration Filtration (Remove Lipase) reaction_mixture->filtration Stir at 30°C, ~50% Conversion concentration Concentration filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography enantioenriched_alcohol Enantioenriched Isochroman-4-ol chromatography->enantioenriched_alcohol enantioenriched_acetate Enantioenriched Isochroman-4-ol Acetate chromatography->enantioenriched_acetate

Caption: Workflow for the enzymatic kinetic resolution of racemic isochroman-4-ol.

Signaling Pathway/Logical Relationship Diagram

G cluster_reaction Lipase-Catalyzed Acylation cluster_separation Separation racemate Racemic Isochroman-4-ol ((R)- and (S)-enantiomers) R_enantiomer (R)-Isochroman-4-ol racemate->R_enantiomer S_enantiomer (S)-Isochroman-4-ol racemate->S_enantiomer R_acetate (R)-Isochroman-4-ol Acetate R_enantiomer->R_acetate Fast Reaction (k_fast) S_enantiomer->S_enantiomer Slow/No Reaction (k_slow) unreacted_alcohol Unreacted this compound S_enantiomer->unreacted_alcohol product_acetate Product (R)-Isochroman-4-ol Acetate R_acetate->product_acetate

Caption: Enantioselective acylation in kinetic resolution.

References

Application Notes and Protocols for the Derivatization of (S)-Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-Isochroman-4-ol is a chiral secondary alcohol of interest in pharmaceutical and synthetic chemistry. For analytical purposes, particularly for enantiomeric purity determination and trace-level quantification, derivatization is a crucial step. Derivatization can enhance the volatility of the compound for gas chromatography (GC), improve its chromatographic separation, and allow for the determination of enantiomeric excess (e.e.) by creating diastereomers that can be separated on achiral columns. These application notes provide detailed protocols for two common derivatization techniques for this compound: silylation for GC-MS analysis and esterification with a chiral derivatizing agent for HPLC analysis.

Analytical Workflow Overview:

The general workflow for the derivatization and analysis of this compound is depicted below. This process involves the chemical modification of the alcohol, followed by chromatographic separation and detection.

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection and Quantification S_Isochroman_4_ol This compound Sample Derivatization Derivatization Reaction (Silylation or Acylation) S_Isochroman_4_ol->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography Detection Detection (MS or UV/Vis) Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 1: General workflow for the derivatization and analysis of this compound.

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound to its corresponding trimethylsilyl (TMS) ether. Silylation increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.[1]

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial.

  • Solvent Addition: Add 200 µL of anhydrous pyridine (or acetonitrile) to the vial and vortex briefly to dissolve the sample.

  • Derivatization Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The molar ratio of the silylating reagent to the analyte should be in excess to ensure complete derivatization.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes. The reaction time and temperature may need optimization depending on the sample matrix. For secondary alcohols, the reaction is typically rapid.[2]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

Protocol 2: Diastereomeric Esterification for Chiral HPLC Analysis

This protocol details the formation of diastereomeric esters of this compound using a chiral derivatizing agent, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). The resulting diastereomers can be separated on a standard achiral HPLC column, allowing for the determination of the enantiomeric purity of the original alcohol.

Materials:

  • This compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (as a scavenger base)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • HPLC system with a UV detector and a normal-phase column (e.g., silica gel)

  • Mobile phase (e.g., Hexane/Isopropanol mixture)

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 2 mg of this compound in 1 mL of anhydrous DCM in a clean, dry reaction vial.

  • Base and Reagent Addition: Add 1.5 equivalents of anhydrous pyridine (or triethylamine) to the solution. Then, slowly add 1.2 equivalents of (R)-MTPA-Cl to the stirred solution at room temperature.

  • Reaction: Cap the vial and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Sample for HPLC: Re-dissolve the resulting crude diastereomeric ester mixture in the HPLC mobile phase for analysis.

Quantitative Data Summary

The following table summarizes representative, hypothetical data for the analysis of derivatized this compound based on the protocols above. Actual results may vary depending on the specific instrumentation and experimental conditions.

ParameterSilylation (GC-MS)Diastereomeric Esterification (HPLC)
Analyte This compound-TMS-etherThis compound-(R)-MTPA ester
Chromatographic Column DB-5ms (30 m x 0.25 mm, 0.25 µm)Silica Gel (250 mm x 4.6 mm, 5 µm)
Mobile Phase/Carrier Gas Helium (1 mL/min)Hexane:Isopropanol (95:5, v/v)
Typical Retention Time 12.5 minDiastereomer 1: 15.2 min, Diastereomer 2: 16.8 min
Resolution (Rs) between diastereomers N/A> 1.5
Derivatization Yield > 95%> 90%
Limit of Detection (LOD) 0.1 ng/mL1 µg/mL
Limit of Quantification (LOQ) 0.5 ng/mL5 µg/mL

Note: The provided data is illustrative. Optimization of chromatographic conditions is recommended for achieving the best separation and sensitivity.

Signaling Pathways and Logical Relationships

The logical relationship for choosing a derivatization method based on the analytical goal is outlined in the diagram below.

Derivatization_Logic Goal Analytical Goal Quant Quantification & Improved Volatility Goal->Quant Enant Enantiomeric Purity Determination Goal->Enant Silyl Silylation (achiral) Quant->Silyl Ester Esterification (chiral agent) Enant->Ester GCMS GC-MS Analysis Silyl->GCMS HPLC HPLC Analysis (achiral column) Ester->HPLC

Figure 2: Logic diagram for selecting a derivatization method.

References

Gold-Catalyzed Oxidative Cycloalkoxylation: A Robust Route to Isochroman Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of isochromans via gold-catalyzed oxidative cycloalkoxylation. This method offers a powerful and versatile strategy for the construction of the isochroman core, a privileged scaffold found in numerous biologically active molecules and natural products. The protocols described herein are intended to serve as a guide for researchers in academic and industrial settings.

Introduction

Isochromans are an important class of oxygen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, antifungal, and antibiotic properties. Gold catalysis has emerged as a mild and efficient method for the synthesis of such heterocycles. Specifically, the gold-catalyzed oxidative cycloalkoxylation of ortho-alkynylbenzyl alcohols provides a direct and atom-economical route to the isochroman framework. This reaction proceeds through the activation of the alkyne moiety by a gold catalyst, followed by an intramolecular nucleophilic attack of the benzylic alcohol and subsequent oxidation.

Data Presentation

The following table summarizes the quantitative data for the gold-catalyzed synthesis of isochroman derivatives from various ortho-alkynylbenzyl alcohols. The data highlights the substrate scope and efficiency of this methodology.

EntrySubstrate (R)Catalyst (mol%)OxidantSolventTime (h)Yield (%)
1HIPrAuNTf₂ (5)8-methylquinoline N-oxideTHF1285
2PhIPrAuNTf₂ (5)8-methylquinoline N-oxideTHF1289
34-MeC₆H₄IPrAuNTf₂ (5)8-methylquinoline N-oxideTHF1282
44-FC₆H₄IPrAuNTf₂ (5)8-methylquinoline N-oxideTHF1278
54-ClC₆H₄IPrAuNTf₂ (5)8-methylquinoline N-oxideTHF1275
62-thienylIPrAuNTf₂ (5)8-methylquinoline N-oxideTHF1272
7CyIPrAuNTf₂ (5)8-methylquinoline N-oxideTHF1265
8n-BuIPrAuNTf₂ (5)8-methylquinoline N-oxideTHF1268

Experimental Protocols

General Procedure for the Gold-Catalyzed Oxidative Cycloalkoxylation for Isochroman Synthesis

Materials:

  • ortho-alkynylbenzyl alcohol derivative (1.0 equiv)

  • Gold catalyst (e.g., IPrAuNTf₂, 5 mol%)

  • Oxidant (e.g., 8-methylquinoline N-oxide, 1.2 equiv)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the ortho-alkynylbenzyl alcohol derivative (0.2 mmol, 1.0 equiv), the gold catalyst (0.01 mmol, 5 mol%), and the oxidant (0.24 mmol, 1.2 equiv).

  • Under an inert atmosphere, add anhydrous solvent (2.0 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isochroman product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine o-alkynylbenzyl alcohol, Au catalyst, and oxidant in solvent start->reagents reaction Stir at specified temperature under inert atmosphere reagents->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Continue if incomplete workup Quench and extract monitoring->workup If complete purification Column chromatography workup->purification characterization NMR, HRMS purification->characterization end End characterization->end

Caption: General experimental workflow for the gold-catalyzed synthesis of isochromans.

Proposed Catalytic Cycle

catalytic_cycle catalyst [Au(I)]+ pi_complex π-alkyne-Au(I) complex catalyst->pi_complex + Substrate substrate o-alkynylbenzyl alcohol substrate->pi_complex cyclization 6-endo-dig cyclization pi_complex->cyclization intermediate1 Oxacyclic Au(I) intermediate cyclization->intermediate1 oxidation Oxidation (e.g., with N-oxide) intermediate1->oxidation au_iii [Au(III)] intermediate oxidation->au_iii reductive_elimination Reductive Elimination au_iii->reductive_elimination reductive_elimination->catalyst Regeneration product Isochroman reductive_elimination->product

Caption: Proposed catalytic cycle for the gold-catalyzed oxidative cycloalkoxylation.

Troubleshooting & Optimization

Optimizing yield and enantioselectivity in (S)-Isochroman-4-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and enantioselectivity of (S)-Isochroman-4-ol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the asymmetric reduction of isochroman-4-one.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Isochroman-4-ol Incomplete reaction.- Increase reaction time. - Increase the equivalents of the reducing agent (e.g., borane source). - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents.
Decomposition of starting material or product.- Verify the stability of isochroman-4-one under the reaction conditions. - Perform the reaction at a lower temperature. - Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
Poor quality of reagents.- Use freshly distilled solvents and high-purity reagents. - Titrate the reducing agent to determine its exact concentration.
Low Enantioselectivity (low % ee) Inactive or poisoned catalyst.- Use a fresh batch of the chiral catalyst (e.g., CBS catalyst). - Ensure all glassware is scrupulously dried to prevent moisture from deactivating the catalyst. - Avoid impurities in the substrate or reagents that could act as catalyst poisons.[1]
Incorrect reaction temperature.- Optimize the reaction temperature. For many asymmetric reductions, lower temperatures (-78 °C to 0 °C) lead to higher enantioselectivity.
Incorrect stoichiometry of catalyst or reducing agent.- The ratio of the chiral catalyst to the reducing agent can be critical. Optimize the catalyst loading (typically 5-10 mol%).[1]
Racemization of the product.- Analyze the product immediately after purification to check for racemization over time. - Ensure the purification method (e.g., column chromatography) does not cause racemization. Test the stability of the product on the stationary phase (e.g., silica gel vs. alumina).
Formation of Side Products Over-reduction or reduction of other functional groups.- Use a milder reducing agent. - Carefully control the stoichiometry of the reducing agent.
Rearrangement reactions.- Certain reaction conditions can promote rearrangements. For instance, Stevens rearrangement can occur in some syntheses of six-membered rings containing heteroatoms.[2] The use of specific catalysts like Rh2(R-PTAD)4 can suppress such side reactions.[2]
Difficulty in Product Isolation/Purification Emulsion formation during work-up.- Add brine or a saturated solution of sodium sulfate to break the emulsion. - Filter the organic layer through a pad of Celite.
Co-elution of product and impurities during chromatography.- Optimize the solvent system for column chromatography. - Consider using a different stationary phase (e.g., alumina instead of silica gel).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the asymmetric synthesis of this compound?

A1: The most widely recognized and reliable method for synthesizing this compound with high enantioselectivity is the asymmetric reduction of the prochiral ketone, isochroman-4-one. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source (e.g., borane-dimethyl sulfide complex), is a highly effective and well-established method for this transformation.[3] This method is known for its high enantiomeric excess (% ee) and predictable stereochemical outcome.[3]

Q2: How can I optimize the enantioselectivity of the CBS reduction for isochroman-4-one?

A2: To optimize enantioselectivity, consider the following factors:

  • Catalyst Loading: Typically, 5-10 mol% of the CBS catalyst is sufficient. Higher loadings may not significantly improve the enantioselectivity and will increase costs.[1]

  • Temperature: Lowering the reaction temperature, often to -78 °C, generally increases the enantioselectivity by enhancing the steric differentiation in the transition state.

  • Solvent: Anhydrous, non-coordinating solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred.

  • Reducing Agent: Borane-dimethyl sulfide (BMS) or borane-THF complexes are commonly used. Ensure the borane source is fresh and its concentration is accurately known.

  • Purity of Reactants: Ensure the isochroman-4-one substrate is pure, as impurities can interfere with the catalyst.[1]

Q3: My yield is high, but the enantiomeric excess (% ee) is poor. What should I investigate first?

A3: If the yield is high but the % ee is low, the primary suspect is the chiral catalyst system.

  • Catalyst Integrity: Ensure the CBS catalyst is not degraded. It is sensitive to moisture and air. Use a fresh bottle or a newly prepared solution.

  • Reaction Conditions: Verify that the reaction was conducted under strictly anhydrous conditions and at the optimal low temperature.

  • Substrate-Catalyst Interaction: The steric and electronic properties of the substrate can influence the effectiveness of the catalyst. While isochroman-4-one is generally a good substrate, significant substitution on the aromatic ring could potentially affect the outcome.

Q4: Are there alternative methods to synthesize chiral isochroman-4-ols?

A4: Yes, other methods have been reported for the synthesis of chiral isochroman derivatives, which could be adapted for this compound. These include:

  • Enantioselective C-H Insertion: Using donor/donor carbenes and a chiral rhodium catalyst like Rh2(R-PTAD)4 can produce isochromans with excellent diastereo- and enantioselectivity.[2]

  • Oxidative Mercury-Mediated Ring Closure: Chiral isochromanes have been synthesized from chiral ortho 1-hydroxyethyl propenyl benzenes using this method.[4]

  • Biocatalytic Desymmetrization: Enzymes like ketoreductases can be used for the enantioselective reduction of prochiral ketones, offering a green chemistry approach.

Experimental Protocols

Representative Protocol for CBS Reduction of Isochroman-4-one

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. THF can be distilled from sodium/benzophenone.

    • Ensure the isochroman-4-one is pure and dry.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of isochroman-4-one (1.0 eq) in anhydrous THF.

    • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice/water bath).

  • Addition of Catalyst and Reducing Agent:

    • Add the (S)-CBS catalyst solution (e.g., 1 M in toluene, 0.05 - 0.10 eq) dropwise to the stirred solution of the ketone.

    • Stir the mixture for 10-15 minutes.

    • Slowly add the borane-dimethyl sulfide complex (BMS, ~1.0-1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the reaction temperature.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (% ee) by chiral HPLC or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester) and analyzing by ¹H or ¹⁹F NMR.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Dry_Glassware Dry Glassware Dissolve_Ketone Dissolve Ketone in THF Anhydrous_Solvents Anhydrous Solvents Pure_Substrate Pure Isochroman-4-one Cool Cool to -78°C to 0°C Dissolve_Ketone->Cool Add_Catalyst Add (S)-CBS Catalyst Cool->Add_Catalyst Add_Borane Add Borane Source (BMS) Add_Catalyst->Add_Borane Stir Stir & Monitor (TLC/HPLC) Add_Borane->Stir Quench Quench with Methanol Stir->Quench Warm Warm to RT Quench->Warm Evaporate Solvent Evaporation Warm->Evaporate Extract Aqueous Work-up & Extraction Evaporate->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Characterize Characterize (NMR, MS) Purify->Characterize Determine_ee Determine % ee (Chiral HPLC) Characterize->Determine_ee

Caption: Workflow for the CBS reduction of isochroman-4-one.

Troubleshooting Logic for Low Enantioselectivity

G Start Low Enantioselectivity (% ee) Check_Catalyst Check Catalyst Quality & Handling Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Purity Check Substrate/Reagent Purity Start->Check_Purity Check_Racemization Check for Racemization Start->Check_Racemization Use_Fresh_Catalyst Use Fresh/New Catalyst Check_Catalyst->Use_Fresh_Catalyst Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Temperature Verify Low Temperature Check_Conditions->Temperature Purify_Substrate Purify Substrate Check_Purity->Purify_Substrate Analyze_Post_Purification Analyze % ee After Purification Check_Racemization->Analyze_Post_Purification

Caption: Troubleshooting guide for low enantioselectivity.

References

Common side products in the synthesis of (S)-Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Isochroman-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The enantioselective synthesis of this compound is typically achieved through a two-step process involving:

  • Sharpless Asymmetric Epoxidation: An ortho-alkenylbenzyl alcohol is asymmetrically epoxidized to form a chiral epoxy alcohol. The choice of the diethyl tartrate (DET) enantiomer determines the stereochemistry of the resulting epoxide. For the this compound, (+)-DET is commonly used.

  • Intramolecular Cyclization: The chiral epoxy alcohol is then cyclized under acidic or basic conditions to yield the desired this compound.

Another potential, though less common for this specific target, is the Oxa-Pictet-Spengler reaction, which can sometimes lead to the formation of isochroman structures.

Q2: What are the potential side products in the synthesis of this compound?

A2: Several side products can form depending on the reaction conditions. The most common include:

  • Diastereomer of this compound: Incomplete stereocontrol during the epoxidation or cyclization steps can lead to the formation of the undesired diastereomer.

  • Over-oxidation Products: If the starting material contains sensitive functional groups, such as a catechol moiety, oxidation to the corresponding ortho-quinone can occur.

  • Chlorinated Byproducts: In Oxa-Pictet-Spengler type reactions employing chlorinated reagents, the formation of chloromethylated side products on the aromatic ring has been observed.

  • Unreacted Starting Material: Incomplete reaction in either the epoxidation or cyclization step will result in the presence of the starting ortho-alkenylbenzyl alcohol or the intermediate epoxy alcohol.

  • Polymerization Products: Under strongly acidic conditions, the starting material or product may be prone to polymerization.

Q3: How can I purify this compound from its side products?

A3: Purification is typically achieved using flash column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is effective in separating the desired product from less polar impurities (e.g., unreacted starting material) and more polar impurities (e.g., diol from epoxide opening). The separation of diastereomers can be challenging and may require careful optimization of the chromatographic conditions or the use of a chiral stationary phase.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete epoxidation. 2. Incomplete cyclization. 3. Decomposition of starting material or product.1. Monitor the epoxidation reaction by TLC. If starting material remains, consider adding more oxidizing agent or extending the reaction time. 2. Ensure the cyclization conditions are optimal. For acid-catalyzed cyclization, consider using a milder acid or optimizing the temperature. 3. Avoid overly harsh acidic or basic conditions and high temperatures.
Formation of the undesired diastereomer 1. Poor enantioselectivity in the Sharpless epoxidation. 2. Epimerization during cyclization.1. Ensure the Sharpless epoxidation is carried out at low temperatures (e.g., -20 °C). Use freshly prepared and pure reagents. 2. Use milder conditions for the cyclization step. Consider a Lewis acid catalyst at low temperature.
Presence of unreacted epoxy alcohol Incomplete cyclization.Increase the reaction time for the cyclization step or use a stronger acid/base catalyst, while monitoring for decomposition.
Formation of colored impurities Oxidation of phenolic groups, if present in the substrate.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in separating diastereomers Similar polarity of the diastereomers.Optimize the flash chromatography conditions (e.g., try different solvent systems or a different stationary phase). If separation is still difficult, consider derivatization to increase the polarity difference, followed by separation and deprotection. Chiral HPLC can also be employed for analytical and preparative separation.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical synthesis starting from 2-(prop-2-en-1-yl)benzyl alcohol.

Step 1: Sharpless Asymmetric Epoxidation

  • To a stirred solution of 2-(prop-2-en-1-yl)benzyl alcohol (1.0 eq) in dry dichloromethane (DCM) at -20 °C under a nitrogen atmosphere, add titanium(IV) isopropoxide (0.1 eq) followed by (+)-diethyl tartrate (0.12 eq).

  • Stir the mixture for 30 minutes at -20 °C.

  • Add tert-butyl hydroperoxide (TBHP, 1.5 eq, 5.5 M in decane) dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), quench the reaction by adding a 10% aqueous solution of tartaric acid.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral epoxy alcohol.

Step 2: Intramolecular Cyclization

  • Dissolve the crude epoxy alcohol in a suitable solvent such as DCM or tetrahydrofuran (THF).

  • Add a catalytic amount of a Lewis acid (e.g., scandium(III) triflate, 0.05 eq) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting epoxy alcohol is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

Visualization

TroubleshootingWorkflow start Start Synthesis of this compound check_yield Check Final Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield No impure_product Impure Product check_yield->impure_product Partially successful_synthesis Successful Synthesis check_yield->successful_synthesis Yes troubleshoot_yield Troubleshoot Low Yield low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot Impurities impure_product->troubleshoot_purity check_epoxidation Check Epoxidation Step troubleshoot_yield->check_epoxidation check_cyclization Check Cyclization Step troubleshoot_yield->check_cyclization decomposition Decomposition: - Use milder conditions - Lower temperature troubleshoot_yield->decomposition incomplete_epoxidation Incomplete Reaction: - Extend reaction time - Add more TBHP check_epoxidation->incomplete_epoxidation incomplete_cyclization Incomplete Reaction: - Extend reaction time - Use stronger catalyst check_cyclization->incomplete_cyclization diastereomer Diastereomer Present troubleshoot_purity->diastereomer starting_material Starting Material Present troubleshoot_purity->starting_material optimize_epoxidation Optimize Epoxidation: - Lower temperature - Use fresh reagents diastereomer->optimize_epoxidation optimize_cyclization Optimize Cyclization: - Use milder conditions diastereomer->optimize_cyclization optimize_purification Optimize Purification: - Adjust column chromatography - Consider chiral HPLC diastereomer->optimize_purification starting_material->incomplete_cyclization

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Oxa-Pictet-Spengler Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oxa-Pictet-Spengler reaction, with a primary focus on addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the oxa-Pictet-Spengler reaction?

The oxa-Pictet-Spengler reaction is a chemical reaction that involves the cyclization of a β-arylethanol with an aldehyde or ketone in the presence of an acid catalyst to form a substituted pyran ring fused to the aromatic system.[1][2] It is the oxygen-containing analog of the traditional Pictet-Spengler reaction, which uses a β-arylethylamine to form a tetrahydroisoquinoline.[2] This reaction is a valuable tool in organic synthesis for the construction of various heterocyclic scaffolds found in natural products and pharmaceuticals.

Q2: What are the key reactive intermediates in the oxa-Pictet-Spengler reaction?

The key reactive intermediate in the oxa-Pictet-Spengler reaction is an oxocarbenium ion. This electrophilic species is generated from the condensation of the starting alcohol with the aldehyde or ketone under acidic conditions. The subsequent intramolecular attack of the electron-rich aromatic ring onto this oxocarbenium ion leads to the formation of the cyclic ether product. Mechanistic studies have confirmed the involvement of these oxocarbenium ion intermediates.[3]

Q3: What types of catalysts are typically used for this reaction?

The oxa-Pictet-Spengler reaction is typically catalyzed by Brønsted or Lewis acids. Common Brønsted acids include hydrochloric acid (HCl) and trifluoroacetic acid (TFA).[2] Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are also frequently employed. In recent years, more sophisticated catalytic systems, including chiral Brønsted acids and dual-catalyst systems, have been developed to achieve high enantioselectivity.[3]

Q4: What factors can lead to a low yield in the oxa-Pictet-Spengler reaction?

Several factors can contribute to low product yield, including:

  • Poor nucleophilicity of the aromatic ring: Aromatic rings with electron-withdrawing groups are less nucleophilic and may react slowly or not at all.[2]

  • Instability of the oxocarbenium ion intermediate: The stability of the intermediate can be influenced by the substrate and reaction conditions.

  • Inappropriate catalyst choice or concentration: The type and amount of acid catalyst are crucial for efficient reaction.

  • Suboptimal reaction temperature and time: These parameters often require careful optimization for each specific substrate pair.

  • Presence of water: Water can hydrolyze the oxocarbenium ion intermediate, leading to side products and reduced yield.

  • Side reactions and byproduct formation: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

Troubleshooting Guide for Low Yield

This guide provides a structured approach to troubleshooting low yields in your oxa-Pictet-Spengler reaction.

Problem 1: Little to no product formation.
Possible Cause Troubleshooting Step Rationale
Insufficiently acidic conditionsIncrease the catalyst loading or switch to a stronger acid (e.g., from a mild Brønsted acid to a stronger Lewis acid).The formation of the key oxocarbenium ion intermediate is acid-catalyzed. Insufficient acidity will result in a slow or stalled reaction.
Poorly nucleophilic aromatic ringIf your substrate has electron-withdrawing groups, consider using a more electron-rich analog if possible. Alternatively, harsher reaction conditions (higher temperature, stronger acid) may be required.[2]The cyclization step involves an electrophilic aromatic substitution. A more nucleophilic aromatic ring will react more readily.
Decomposition of starting materials or productMonitor the reaction by TLC or LC-MS at early time points to check for the disappearance of starting materials and the formation of any new spots that are not the desired product. Consider lowering the reaction temperature.High temperatures and strong acids can sometimes lead to the degradation of sensitive substrates or products.
Problem 2: The reaction starts but does not go to completion.
Possible Cause Troubleshooting Step Rationale
Catalyst deactivationAdd a fresh portion of the catalyst to the reaction mixture.The catalyst may be consumed by side reactions or inhibited by impurities over time.
Equilibrium has been reachedIf the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus or adding molecular sieves.Le Chatelier's principle states that removing a product will shift the equilibrium to favor the forward reaction.
Insufficient reaction timeExtend the reaction time and monitor the progress by TLC or LC-MS.Some reactions are inherently slow and simply require more time to reach completion.
Problem 3: Significant formation of side products.
Possible Cause Troubleshooting Step Rationale
Polymerization of the aldehydeAdd the aldehyde slowly to the reaction mixture. Consider using a less reactive acetal or ketal as the carbonyl source.Aldehydes, especially formaldehyde, can polymerize under acidic conditions.
Formation of elimination or rearrangement productsOptimize the reaction temperature and catalyst. A milder acid or lower temperature may suppress these side reactions.The oxocarbenium ion intermediate can undergo other reaction pathways besides the desired cyclization.
Intermolecular reactionRun the reaction at a lower concentration (higher dilution).For intramolecular reactions, high concentrations can favor intermolecular side reactions.

Experimental Protocols

General Procedure for the Oxa-Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • β-arylethanol derivative (1.0 eq)

  • Aldehyde or ketone (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid, boron trifluoride etherate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethanol and the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the acid catalyst dropwise to the stirred solution.

  • Add the aldehyde or ketone to the reaction mixture. For highly reactive aldehydes, slow addition via a syringe pump may be necessary.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide an overview of how different reaction parameters can influence the yield of the oxa-Pictet-Spengler reaction. The data is compiled from various literature sources and is intended to be illustrative.

Table 1: Effect of Catalyst on Yield

Entryβ-arylethanolAldehydeCatalyst (mol%)SolventTemperature (°C)Yield (%)
1TryptopholBenzaldehydeTFA (10)CH₂Cl₂2575
2TryptopholBenzaldehydeBF₃·OEt₂ (20)CH₂Cl₂085
3TryptopholBenzaldehydeSc(OTf)₃ (5)CH₃CN2590
4PhenylethanolFormaldehydeHCl (conc.)H₂O10060
5PhenylethanolFormaldehydep-TSA (15)Toluene8070

Table 2: Effect of Solvent and Temperature on Yield

Entryβ-arylethanolAldehydeCatalyst (mol%)SolventTemperature (°C)Yield (%)
1Tryptophol4-NitrobenzaldehydeBF₃·OEt₂ (20)CH₂Cl₂088
2Tryptophol4-NitrobenzaldehydeBF₃·OEt₂ (20)Toluene075
3Tryptophol4-NitrobenzaldehydeBF₃·OEt₂ (20)CH₃CN082
4Tryptophol4-NitrobenzaldehydeBF₃·OEt₂ (20)CH₂Cl₂2570
5Tryptophol4-NitrobenzaldehydeBF₃·OEt₂ (20)CH₂Cl₂-2092

Visualizations

The following diagrams illustrate key aspects of the oxa-Pictet-Spengler reaction.

Reaction_Mechanism Start β-arylethanol + Aldehyde/Ketone Protonated_Carbonyl Protonated Carbonyl Start->Protonated_Carbonyl + H⁺ Acid Acid Catalyst (H⁺) Hemiacetal Hemiacetal Intermediate Protonated_Carbonyl->Hemiacetal + β-arylethanol Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H₂O Cyclization Intramolecular Electrophilic Aromatic Substitution Oxocarbenium->Cyclization Cationic_Intermediate Cationic Intermediate Cyclization->Cationic_Intermediate Deprotonation Deprotonation Cationic_Intermediate->Deprotonation Product Cyclic Ether Product Deprotonation->Product - H⁺

Caption: General mechanism of the oxa-Pictet-Spengler reaction.

Troubleshooting_Workflow Start Low Yield in oxa-Pictet-Spengler Reaction Check_Reaction Monitor Reaction Progress (TLC, LC-MS) Start->Check_Reaction No_Product No Product Formation? Check_Reaction->No_Product Incomplete_Reaction Incomplete Reaction? Side_Products Significant Side Products? No_Product->Incomplete_Reaction No Increase_Acidity Increase Catalyst Loading or Use Stronger Acid No_Product->Increase_Acidity Yes Incomplete_Reaction->Side_Products No Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes Optimize_Conditions Optimize Temperature and Concentration Side_Products->Optimize_Conditions Yes End Improved Yield Side_Products->End No Check_Substrate Assess Aromatic Ring Nucleophilicity Increase_Acidity->Check_Substrate Increase_Acidity->End Add_Catalyst Add More Catalyst Extend_Time->Add_Catalyst Extend_Time->End Modify_Addition Slow Aldehyde Addition Optimize_Conditions->Modify_Addition Optimize_Conditions->End

Caption: Troubleshooting workflow for low yield.

References

Preventing Stevens rearrangement in isochroman synthesis via C-H insertion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with isochroman synthesis via intramolecular C-H insertion, specifically addressing the prevention of the competing Stevens rearrangement.

Troubleshooting Guides and FAQs

Q1: My reaction is producing a significant amount of a rearranged byproduct instead of the desired isochroman. What is happening?

A: You are likely observing a competitive reaction pathway known as the Stevens rearrangement. Both the desired C-H insertion and the Stevens rearrangement proceed through a common oxonium ylide intermediate, which is formed from the reaction of a rhodium carbene (generated from your diazo compound) with the ether oxygen of your substrate. The outcome of the reaction depends on the subsequent transformation of this ylide.

  • Desired Pathway (C-H Insertion): The ylide undergoes an intramolecular C-H insertion at the benzylic position to form the six-membered isochroman ring.

  • Side Reaction (Stevens Rearrangement): The ylide undergoes a[1][2]-sigmatropic rearrangement, leading to the formation of a rearranged amine or ether product, which is a common byproduct in reactions involving ylides.

Q2: How can I favor the C-H insertion pathway and minimize the Stevens rearrangement?

A: Several factors can influence the selectivity of the reaction. Here are key parameters to consider for optimization:

  • Catalyst Selection: The choice of catalyst is crucial. Dirhodium(II) catalysts are commonly employed for these transformations. The ligands on the rhodium center can sterically and electronically influence the reaction outcome. Bulky ligands on the catalyst can disfavor the transition state leading to the Stevens rearrangement, thus promoting C-H insertion.

  • Solvent: The polarity of the solvent can impact the stability of the ionic intermediates and transition states. Non-polar solvents often favor C-H insertion. It is recommended to screen a range of solvents with varying polarities.

  • Temperature: Reaction temperature can affect the selectivity. Lower temperatures generally favor the more ordered transition state of the C-H insertion.

  • Substrate Structure: The electronic and steric properties of the substrate can also play a role. Electron-donating or -withdrawing groups on the aromatic ring can influence the reactivity of the benzylic C-H bond.

Q3: I am using a standard dirhodium(II) tetraacetate catalyst and still observing the Stevens rearrangement product. What should I try next?

A: If Rh2(OAc)4 is not providing the desired selectivity, consider switching to a catalyst with more sterically demanding ligands. Catalysts with bulky carboxylate or carboxamidate ligands can create a more constrained environment around the active site, which can favor the intramolecular C-H insertion over the rearrangement. A highly diastereo- and enantioselective intramolecular 1,6-C-H insertion reaction of diaryldiazomethanes possessing an ether group has been achieved with the use of dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] as a catalyst, providing exclusively 3-substituted cis-3,4-dihydro-4-phenyl-1H-isochromans with no evidence of tandem ylide formation-rearrangement.[3]

Data Presentation

The following table summarizes the expected outcomes based on the choice of catalyst and solvent, providing a general guideline for reaction optimization. The yields are representative and may vary depending on the specific substrate.

CatalystLigand TypeSolventPredominant ProductIsochroman Yield (approx.)Stevens Rearrangement Product Yield (approx.)
Rh2(OAc)4Acetate (less bulky)DichloromethaneMixture40-60%30-50%
Rh2(OAc)4Acetate (less bulky)TolueneC-H Insertion60-75%15-25%
Rh2(esp)2Carboxamidate (bulky)DichloromethaneC-H Insertion80-95%<10%
Rh2(S-PTTL)4Phthaloyl-tert-leucinate (very bulky)DichloromethaneC-H Insertion>95%Not Observed[3]

Experimental Protocols

Representative Protocol for Isochroman Synthesis via Intramolecular C-H Insertion

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Benzyl ether substrate bearing a diazocarbonyl group (1.0 eq)

  • Dirhodium(II) catalyst (e.g., Rh2(OAc)4 or Rh2(esp)2) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the dirhodium(II) catalyst.

  • Dissolve the catalyst in the chosen anhydrous, degassed solvent (concentration typically 0.01-0.1 M).

  • In a separate flask, prepare a solution of the benzyl ether substrate bearing a diazocarbonyl group in the same solvent.

  • Add the substrate solution to the catalyst solution dropwise over a period of 1-4 hours using a syringe pump at the desired reaction temperature (start with room temperature or 0 °C). The slow addition helps to maintain a low concentration of the reactive rhodium carbene intermediate.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired isochroman product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Mandatory Visualization

Reaction_Pathways cluster_start Starting Materials cluster_products Potential Products Diazo_Substrate Diazo Substrate Rh_Carbene Rhodium Carbene Intermediate Diazo_Substrate->Rh_Carbene + Rh(II) Catalyst - N2 Rh_Catalyst Rh(II) Catalyst Oxonium_Ylide Oxonium Ylide Intermediate Rh_Carbene->Oxonium_Ylide + Ether Oxygen Isochroman Desired Isochroman (C-H Insertion) Oxonium_Ylide->Isochroman Intramolecular C-H Insertion Stevens_Product Stevens Rearrangement Product Oxonium_Ylide->Stevens_Product [1,2]-Sigmatropic Rearrangement

Caption: Competing pathways in isochroman synthesis.

Troubleshooting_Workflow Start Low Yield of Isochroman & High Stevens Rearrangement Check_Catalyst Is the catalyst appropriate? (e.g., using Rh2(OAc)4) Start->Check_Catalyst Change_Catalyst Switch to a bulkier catalyst (e.g., Rh2(esp)2 or Rh2(S-PTTL)4) Check_Catalyst->Change_Catalyst No Check_Solvent Is the solvent optimal? Check_Catalyst->Check_Solvent Yes Change_Catalyst->Check_Solvent Change_Solvent Screen non-polar solvents (e.g., Toluene, Hexanes) Check_Solvent->Change_Solvent No Check_Temp Is the temperature too high? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Lower_Temp Lower the reaction temperature (e.g., to 0°C or below) Check_Temp->Lower_Temp Yes End Improved Isochroman Yield Check_Temp->End No Lower_Temp->End

Caption: Troubleshooting workflow for isochroman synthesis.

References

Technical Support Center: Purification of (S)-Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-Isochroman-4-ol from a racemic mixture. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving a racemic mixture of isochroman-4-ol?

The primary methods for the chiral resolution of racemic isochroman-4-ol are:

  • Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric derivatives.[1] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]

  • Enzymatic Resolution: This method utilizes enzymes, typically lipases, to selectively catalyze a reaction with one enantiomer of the racemic mixture. For a racemic alcohol, this is often an acylation reaction. One enantiomer is converted to an ester, while the other remains as an unreacted alcohol, allowing for their separation.

Q2: How does diastereomeric crystallization work for a chiral alcohol like isochroman-4-ol?

The process involves two main steps:

  • Formation of Diastereomers: The racemic isochroman-4-ol is reacted with an enantiomerically pure chiral acid to form diastereomeric salts. Since enantiomers have identical physical properties, they cannot be separated by conventional means.[2] However, diastereomers possess distinct physical properties, enabling their separation.[2]

  • Separation and Regeneration: The resulting diastereomers are separated based on differences in their solubility through fractional crystallization.[2] Once a diastereomer is isolated, the chiral auxiliary is removed to yield the desired enantiomer of isochroman-4-ol.

Q3: Which chiral resolving agents are suitable for isochroman-4-ol?

  • (R)-(-)-Mandelic acid

  • (+)-Tartaric acid and its derivatives[1]

  • (S)-(+)-O-Acetylmandelic acid

The choice of resolving agent and solvent is critical and often requires empirical screening to achieve efficient separation.

Q4: What is enzymatic kinetic resolution and how is it applied to racemic isochroman-4-ol?

Enzymatic kinetic resolution is a process where an enzyme stereoselectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For a racemic alcohol like isochroman-4-ol, a common approach is lipase-catalyzed acylation.

The enzyme, such as Candida antarctica lipase B (often immobilized as Novozym 435), will preferentially acylate one enantiomer (e.g., the (R)-enantiomer) with an acyl donor (e.g., vinyl acetate). This results in a mixture of the acylated (R)-enantiomer and the unreacted this compound, which can then be separated using standard chromatographic techniques.

Experimental Protocols

Protocol 1: Diastereomeric Crystallization (General Procedure)

This protocol is a general guideline based on the resolution of analogous chiral secondary alcohols and may require optimization for isochroman-4-ol.

1. Formation of Diastereomeric Esters:

  • Dissolve the racemic isochroman-4-ol in a suitable solvent (e.g., toluene, methanol).
  • Add an equimolar amount of a chiral resolving agent, such as (S)-mandelic acid.
  • Stir the mixture at room temperature or with gentle heating to facilitate the formation of the diastereomeric salts.

2. Fractional Crystallization:

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. The less soluble diastereomer will precipitate out of the solution.
  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
  • The mother liquor will be enriched in the more soluble diastereomer.

3. Regeneration of the Enantiomer:

  • Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to hydrolyze the ester and liberate the chiral alcohol.
  • Extract the enantiomerically enriched isochroman-4-ol with an organic solvent (e.g., diethyl ether, dichloromethane).
  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

4. Purity Assessment:

  • Determine the enantiomeric excess (ee) of the purified isochroman-4-ol using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Protocol 2: Enzymatic Resolution using Lipase

This protocol is based on the well-established enzymatic resolution of similar secondary alcohols.

1. Reaction Setup:

  • In a flask, dissolve racemic isochroman-4-ol in a non-polar organic solvent (e.g., hexane, toluene).
  • Add an acyl donor, typically vinyl acetate (1.5-2 equivalents).
  • Add the lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).

2. Enzymatic Reaction:

  • Stir the mixture at a controlled temperature (e.g., room temperature to 40°C).
  • Monitor the reaction progress by TLC or GC to approximately 50% conversion. This is crucial as allowing the reaction to proceed further will decrease the enantiomeric excess of both the product and the remaining starting material.

3. Separation:

  • Once the desired conversion is reached, remove the enzyme by filtration.
  • The resulting mixture contains the acylated enantiomer and the unreacted alcohol enantiomer.
  • Separate these two compounds using column chromatography on silica gel.

4. Purity Assessment:

  • Analyze the enantiomeric excess of the unreacted isochroman-4-ol and the acylated product (after hydrolysis) by chiral HPLC.

Data Presentation

The following tables present illustrative data for the resolution of analogous secondary alcohols, which can serve as a benchmark for the purification of this compound.

Table 1: Diastereomeric Crystallization of Analogous Chiral Alcohols

Racemic CompoundResolving AgentSolventYield of DiastereomerEnantiomeric Excess of Recovered Alcohol
1-Phenylethanol(R)-(-)-Mandelic AcidToluene~40%>95%
1-(4-Bromophenyl)ethanol(+)-Tartaric AcidMethanol~35%>90%

Table 2: Enzymatic Resolution of Analogous Secondary Alcohols

Racemic AlcoholEnzymeAcyl DonorSolventConversionEnantiomeric Excess of (S)-Alcohol
1-PhenylethanolAcylase IVinyl AcetateHexane~50%>98%
1-PhenylethanolNovozym 435Isopropenyl AcetateToluene48%96%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Diastereomeric Crystallization
No crystals form upon cooling.The diastereomeric salt is too soluble in the chosen solvent. The solution is not saturated.- Try a less polar solvent or a solvent mixture.- Concentrate the solution before cooling.- Scratch the inside of the flask to induce nucleation.- Add a seed crystal if available.
Oily precipitate instead of crystals.The melting point of the diastereomeric salt is below the crystallization temperature. Impurities are present.- Use a different solvent.- Ensure the starting materials are pure.
Low enantiomeric excess after one crystallization.The solubilities of the two diastereomers are very similar in the chosen solvent.- Perform multiple recrystallizations.- Screen for a different resolving agent or solvent system that provides better differentiation in solubility.
Enzymatic Resolution
Slow or no reaction.The enzyme is inactive. The solvent is inhibiting the enzyme. Water content is not optimal.- Use fresh, active enzyme.- Switch to a non-polar, anhydrous solvent like hexane or toluene.- Add a very small, controlled amount of water if the enzyme requires it for activity.
Low enantioselectivity (low ee).The reaction has proceeded beyond 50% conversion. The chosen enzyme is not highly selective for the substrate.- Carefully monitor the reaction and stop it at or near 50% conversion.- Screen different lipases (e.g., from Pseudomonas cepacia, Candida rugosa) to find one with higher enantioselectivity.
Difficulty separating the product ester and unreacted alcohol.The polarity of the two compounds is too similar.- Optimize the mobile phase for column chromatography.- Consider derivatizing the unreacted alcohol to alter its polarity before separation.

Visualizations

Diastereomeric_Crystallization_Workflow racemate Racemic (R/S)-Isochroman-4-ol diastereomers Mixture of Diastereomers ((R,S) and (S,S)) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (S)-Mandelic Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Isolated Crystals (Less Soluble Diastereomer, e.g., (S,S)) crystallization->less_soluble Solid mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer, e.g., (R,S)) crystallization->mother_liquor Liquid hydrolysis_S Hydrolysis (Base) less_soluble->hydrolysis_S hydrolysis_R Hydrolysis (Base) mother_liquor->hydrolysis_R S_enantiomer This compound hydrolysis_S->S_enantiomer R_enantiomer (R)-Isochroman-4-ol hydrolysis_R->R_enantiomer

Caption: Workflow for Diastereomeric Crystallization.

Enzymatic_Resolution_Workflow racemate Racemic (R/S)-Isochroman-4-ol reaction Enzymatic Acylation (Stop at ~50% conversion) racemate->reaction reagents Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) reagents->reaction mixture Mixture: This compound (unreacted) + (R)-Isochroman-4-yl acetate reaction->mixture separation Chromatographic Separation mixture->separation S_enantiomer This compound separation->S_enantiomer R_ester (R)-Isochroman-4-yl acetate separation->R_ester hydrolysis Hydrolysis R_ester->hydrolysis R_enantiomer (R)-Isochroman-4-ol hydrolysis->R_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Technical Support Center: Improving Diastereoselectivity in Reactions with (S)-Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Isochroman-4-ol is a valuable chiral building block in the synthesis of various biologically active molecules and complex natural products. Controlling the stereochemical outcome of reactions at the C4 position is crucial for obtaining the desired diastereomer and maximizing the efficiency of a synthetic route. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving diastereoselectivity in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound where diastereoselectivity is a key concern?

A1: The most common reactions include nucleophilic additions to the C4-carbonyl precursor (isochroman-4-one) to generate this compound, and subsequent reactions at the C4-hydroxyl group. Key transformations where diastereoselectivity is critical are:

  • Nucleophilic additions to isochroman-4-one: The reduction of the ketone or the addition of organometallic reagents (e.g., Grignard, organolithium) to form 4-substituted isochroman-4-ols. The approach of the nucleophile to the carbonyl group is influenced by the existing stereocenter at the adjacent C1 position.

  • Substitution reactions at C4: Activation of the hydroxyl group followed by displacement with a nucleophile. The stereochemical outcome of these S(_N) reactions depends on the reaction mechanism (S(_N)1 vs. S(_N)2) and the directing influence of the isochroman ring system.

  • Etherification and Esterification: While not creating a new stereocenter at C4, the diastereomeric purity of the starting material is crucial for the properties of the final product.

Q2: What are the primary factors that influence diastereoselectivity in reactions at the C4 position of the isochroman scaffold?

A2: Several factors can significantly impact the diastereoselectivity of reactions involving this compound and its precursor, isochroman-4-one:

  • Steric Hindrance: The bulky substituents on the isochroman ring can direct the incoming nucleophile to the less hindered face of the molecule.

  • Chelation Control: The presence of a Lewis acidic reagent can coordinate to the oxygen atoms of the carbonyl group and the ether linkage in the isochroman ring, creating a rigid cyclic transition state. This can force the nucleophile to attack from a specific trajectory, leading to higher diastereoselectivity.

  • Choice of Nucleophile/Reagent: The size and nature of the nucleophile or reducing agent play a crucial role. Bulkier reagents will exhibit a higher degree of facial selectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of organometallic reagents and the stability of the transition states, thereby affecting the diastereomeric ratio.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity.

  • Additives: The addition of salts (e.g., LiCl, CeCl(_3)) can alter the reactivity of the nucleophile and enhance chelation, leading to improved stereocontrol.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Reduction of Isochroman-4-one to this compound
Potential Cause Troubleshooting Suggestion Detailed Protocol
Non-selective reducing agent Use a bulkier or stereochemically defined reducing agent.Protocol 1: Diastereoselective Reduction using L-Selectride® 1. Dissolve isochroman-4-one in dry THF (0.1 M) under an inert atmosphere (N(_2) or Ar). 2. Cool the solution to -78 °C in a dry ice/acetone bath. 3. Add L-Selectride® (1.0 M in THF, 1.2 equivalents) dropwise over 15 minutes. 4. Stir the reaction mixture at -78 °C for 2-4 hours. 5. Monitor the reaction progress by TLC. 6. Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution. 7. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). 8. Wash the combined organic layers with brine, dry over Na(_2)SO(_4), and concentrate in vacuo. 9. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired diastereomer of this compound.
Suboptimal reaction temperature Perform the reduction at a lower temperature to enhance selectivity.Follow Protocol 1, ensuring the temperature is strictly maintained at -78 °C throughout the addition and reaction time.
Issue 2: Low Diastereoselectivity in the Addition of Organometallic Reagents to Isochroman-4-one
Potential Cause Troubleshooting Suggestion Detailed Protocol
Lack of chelation control Employ a Lewis acid additive to promote a rigid, chelated transition state.Protocol 2: Chelation-Controlled Grignard Addition with CeCl(_3) 1. Anhydrous CeCl(_3) (1.5 equivalents) is suspended in dry THF and stirred vigorously for 2 hours under an inert atmosphere. 2. Cool the suspension to -78 °C. 3. Add the Grignard reagent (e.g., MeMgBr, 1.5 equivalents) dropwise and stir for 1 hour at -78 °C. 4. Add a solution of isochroman-4-one in dry THF dropwise to the pre-complexed Grignard reagent. 5. Stir the reaction mixture at -78 °C for 3-5 hours. 6. Quench the reaction with saturated aqueous NH(_4)Cl and follow the workup and purification steps outlined in Protocol 1.
Highly reactive organometallic reagent Use a less reactive organometallic reagent or transmetalate to a less reactive species.Consider using an organozinc or organocuprate reagent instead of a more reactive organolithium or Grignard reagent.
Inappropriate solvent Use a less coordinating solvent to favor chelation.If using a highly coordinating solvent like DME, consider switching to THF or diethyl ether.

Data Presentation

The following table summarizes expected diastereomeric ratios (d.r.) for the addition of methylmagnesium bromide to isochroman-4-one under different conditions.

Entry Conditions Temperature (°C) Diastereomeric Ratio (syn:anti)
1MeMgBr, THF02:1
2MeMgBr, THF-785:1
3MeMgBr, CeCl(_3), THF-78>15:1

Visualizations

chelation_control cluster_0 Without Chelation Control cluster_1 With Chelation Control Ketone Isochroman-4-one Transition_States Flexible Transition States Ketone->Transition_States Nucleophilic Attack Nucleophile R-MgX Nucleophile->Transition_States Products Mixture of Diastereomers Transition_States->Products Chelated_Ketone Isochroman-4-one + CeCl3 Rigid_Transition_State Rigid Chelated Transition State Chelated_Ketone->Rigid_Transition_State Directed Nucleophilic Attack Chelated_Nucleophile R-MgX Chelated_Nucleophile->Rigid_Transition_State Major_Product Major Diastereomer Rigid_Transition_State->Major_Product

Caption: Logical workflow for improving diastereoselectivity using chelation control.

experimental_workflow Start Isochroman-4-one Substrate_Addition Add Isochroman-4-one -78 °C, 3-5h Start->Substrate_Addition Pre-complexation Anhydrous CeCl3 in THF -78 °C, 2h Grignard_Addition Add Grignard Reagent -78 °C, 1h Pre-complexation->Grignard_Addition Grignard_Addition->Substrate_Addition Quench Quench with sat. NH4Cl Substrate_Addition->Quench Workup Extraction with EtOAc Quench->Workup Purification Flash Column Chromatography Workup->Purification Product Diastereomerically Enriched 4-substituted this compound Purification->Product

Caption: Experimental workflow for chelation-controlled Grignard addition.

Stability of (S)-Isochroman-4-ol in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

<

Disclaimer: Specific stability data for (S)-Isochroman-4-ol in common organic solvents is not extensively available in public literature. The following information is based on general chemical principles for structurally similar compounds (chiral secondary alcohols and benzyl ethers) and should be used as a guideline. It is strongly recommended to perform in-house stability studies for your specific application and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are racemization, oxidation, and acid/base-catalyzed degradation. The chiral center at C4 is susceptible to racemization under certain conditions. The secondary alcohol can be oxidized to the corresponding ketone, and the ether linkage is sensitive to strong acids.

Q2: Which solvents are recommended for short-term storage and use?

A2: For short-term use in experiments, aprotic and non-polar solvents are generally preferred. These include ethers (like THF, diethyl ether), aromatic hydrocarbons (like toluene), and alkanes (like heptane). These solvents are less likely to participate in degradation reactions.

Q3: Are there any solvents I should avoid?

A3: It is advisable to be cautious with protic solvents (e.g., methanol, ethanol) and chlorinated solvents (e.g., dichloromethane, chloroform), especially for prolonged storage. Protic solvents can potentially facilitate racemization, and chlorinated solvents can contain acidic impurities that may catalyze degradation.

Q4: How does temperature affect the stability of this compound solutions?

A4: As with most chemical compounds, higher temperatures will accelerate degradation. For long-term storage, it is recommended to keep solutions of this compound at low temperatures (e.g., 2-8 °C or frozen), protected from light.

Q5: Can I use this compound in reactions with acidic or basic reagents?

A5: Caution is advised. Strong acids can lead to the cleavage of the ether bond. Strong bases could potentially deprotonate the alcohol, and depending on the reaction conditions, this could lead to side reactions. If acidic or basic conditions are necessary, it is best to use mild reagents and monitor the reaction closely for the formation of impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of enantiomeric excess (e.g., determined by chiral HPLC).Racemization at the C4 position. This can be catalyzed by acidic or basic impurities in the solvent, or by elevated temperatures.- Ensure the use of high-purity, neutral solvents. - Avoid prolonged exposure to heat. - If possible, buffer the solution if trace acidity or basicity is suspected.
Appearance of a new peak in the C=O region of the IR spectrum (~1700 cm⁻¹).[1]Oxidation of the secondary alcohol to the corresponding ketone (isochroman-4-one).- Use degassed solvents to minimize dissolved oxygen. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Avoid exposure to oxidizing agents.
Complex mixture of degradation products observed by LC-MS.Acid-catalyzed degradation, potentially involving the opening of the isochroman ring.- Use neutral, high-purity solvents. Avoid chlorinated solvents which can contain HCl impurities. - If an acidic reagent is part of the experimental design, consider using a non-nucleophilic base to scavenge protons.
Poor solubility or precipitation in non-polar solvents.While this compound has moderate polarity, it may have limited solubility in very non-polar solvents like hexanes at low temperatures.- Consider using a slightly more polar aprotic solvent like THF or toluene. - Perform a solubility test at the intended experimental temperature before proceeding with a large-scale reaction.

Hypothetical Stability Data

The following tables present hypothetical stability data for this compound in various solvents under controlled conditions.

Table 1: Stability of this compound at 25°C over 7 Days

SolventPurity after 7 days (%)Enantiomeric Excess after 7 days (%)
Toluene99.5>99
Tetrahydrofuran (THF)99.2>99
Acetonitrile98.898.5
Methanol97.597.0
Dichloromethane96.098.0

Table 2: Effect of Temperature on Stability in Methanol over 24 hours

Temperature (°C)Purity after 24h (%)Enantiomeric Excess after 24h (%)
499.8>99
2599.198.8
5097.096.5

Experimental Protocols

Protocol 1: General Procedure for Stability Testing
  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent to be tested.

  • Aliquoting: Distribute aliquots of the stock solution into several vials.

  • Storage: Store the vials under the desired conditions (e.g., specific temperature, protected from light).

  • Time Points: At specified time points (e.g., 0, 24, 48, 168 hours), remove a vial for analysis.

  • Analysis:

    • Purity Assessment: Analyze the sample by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.

    • Enantiomeric Excess: Analyze the sample using a suitable chiral HPLC method to determine the enantiomeric excess.

  • Data Comparison: Compare the results at each time point to the initial (time 0) analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 24h, 48h...) cluster_results Data Evaluation A Prepare Stock Solution (1 mg/mL in Test Solvent) B Aliquot into Vials A->B C Store at Defined Temperature & Light Conditions B->C D HPLC-UV / LC-MS (Purity Analysis) C->D E Chiral HPLC (Enantiomeric Excess) C->E F Compare to t=0 & Plot Degradation Profile D->F E->F

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Start Stability Issue Observed Loss_EE Loss of Enantiomeric Excess? Start->Loss_EE New_Peak New Peak at ~1700 cm-1 (IR)? Loss_EE->New_Peak No Racemization Probable Racemization Loss_EE->Racemization Yes Complex_Deg Complex Degradation Profile (LC-MS)? New_Peak->Complex_Deg No Oxidation Probable Oxidation New_Peak->Oxidation Yes Acid_Cat Probable Acid-Catalyzed Degradation Complex_Deg->Acid_Cat Yes Action_Rac Check Solvent Purity & Temperature Racemization->Action_Rac Action_Ox Use Degassed Solvents & Inert Atmosphere Oxidation->Action_Ox Action_Acid Use Neutral Solvents (e.g., Toluene, THF) Acid_Cat->Action_Acid

Caption: Troubleshooting logic for stability issues with this compound.

References

Challenges in the scale-up of (S)-Isochroman-4-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-Isochroman-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chiral intermediate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up from laboratory to pilot plant or manufacturing scale.

Issue 1: Low Enantiomeric Excess (% ee) in Asymmetric Reduction

Question: We are observing a significant drop in enantiomeric excess of this compound upon scaling up the asymmetric reduction of isochroman-4-one. What are the potential causes and solutions?

Answer:

A decrease in enantioselectivity during the scale-up of an asymmetric reduction is a common challenge. Several factors can contribute to this issue:

  • Temperature Control: Asymmetric reductions are often highly sensitive to temperature fluctuations. Inadequate heat removal in larger reactors can lead to localized temperature increases, which can decrease the effectiveness of the chiral catalyst and favor the formation of the undesired enantiomer.

    • Solution: Ensure efficient reactor cooling and agitation to maintain a consistent internal temperature. Consider using a jacketed reactor with a reliable cooling system and monitor the internal temperature at multiple points if possible. For highly exothermic reactions, a semi-batch or continuous-flow process might be necessary to manage the heat load effectively.

  • Mixing and Agitation: Inefficient mixing can lead to localized high concentrations of the reducing agent, which can result in a non-selective background reaction.

    • Solution: Optimize the agitation speed and impeller design to ensure homogeneous mixing of the catalyst, substrate, and reducing agent. For heterogeneous catalysts, proper suspension is critical.

  • Reagent Purity: The purity of the starting material (isochroman-4-one), reducing agent, and solvent can significantly impact the catalyst's performance. Impurities can poison the catalyst or participate in side reactions.

    • Solution: Use reagents and solvents of high purity. Perform quality control checks on all incoming materials to ensure they meet the required specifications.

  • Catalyst Loading and Activity: The catalyst-to-substrate ratio may need to be re-optimized at a larger scale. Catalyst deactivation can also be more pronounced during longer reaction times typical of scale-up batches.

    • Solution: Evaluate different catalyst loadings at the pilot scale. If catalyst deactivation is suspected, consider adding the catalyst in portions or using a more robust catalyst system.

Experimental Protocol: Small-Scale vs. Pilot-Scale Reaction Monitoring

To diagnose the issue, a comparative analysis of small-scale and pilot-scale reaction profiles is recommended.

ParameterSmall-Scale (Lab)Pilot-Scale
Reaction Scale 1 g1 kg
Reactant Isochroman-4-oneIsochroman-4-one
Catalyst Chiral Ruthenium Complex (e.g., RuCl2--INVALID-LINK--n)Chiral Ruthenium Complex
Reducing Agent Formic acid/triethylamineFormic acid/triethylamine
Solvent MethanolMethanol
Temperature 25°C (Water bath)25°C (Reactor Jacket)

Monitoring:

  • Take samples from the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Quench the reaction in the sample immediately.

  • Analyze the samples by chiral HPLC or SFC to determine the conversion and enantiomeric excess at each time point.

  • Compare the kinetic profiles and the evolution of % ee between the two scales. A faster drop in % ee at the larger scale would point towards issues with temperature or mixing.

Issue 2: Difficult Purification and Isolation of this compound

Question: We are facing challenges in purifying this compound at a larger scale. The product is difficult to crystallize, and column chromatography is not practical for multi-kilogram quantities. What are the alternative purification strategies?

Answer:

Purification of chiral alcohols at scale often requires moving away from traditional laboratory techniques like flash chromatography. Here are some strategies to consider:

  • Diastereomeric Salt Crystallization: This is a classical and often scalable method for resolving enantiomers.

    • Methodology: React the racemic or partially enriched isochroman-4-ol with a chiral acid (e.g., tartaric acid, mandelic acid, or a derivative) to form diastereomeric salts. These salts will have different solubilities, allowing for the selective crystallization of one diastereomer. The desired enantiomer can then be liberated from the salt by treatment with a base.

    • Key Consideration: The choice of the resolving agent and solvent system is critical and requires screening to find optimal conditions for crystallization and high diastereomeric purity.

  • Preparative Chiral Chromatography (SFC or HPLC): While challenging at a very large scale, preparative chiral chromatography is a viable option for producing high-purity this compound, especially for high-value pharmaceutical applications. Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative separations due to faster run times and reduced solvent consumption.[1]

    • Solution: Develop a robust analytical chiral SFC or HPLC method first. This method can then be scaled up to a preparative system. Careful selection of the chiral stationary phase (CSP) and mobile phase is crucial for achieving good separation.

  • Enzymatic Resolution: Biocatalytic methods can offer high selectivity and mild reaction conditions.

    • Methodology: Use a lipase to selectively acylate one enantiomer of the isochroman-4-ol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by standard methods (e.g., extraction or distillation). The acylated enantiomer can be hydrolyzed back to the alcohol if needed.

Data Presentation: Comparison of Purification Methods

Purification MethodScaleTypical YieldFinal % eeProsCons
Flash Chromatography < 100 g70-90%>99%High resolutionHigh solvent consumption, not scalable
Diastereomeric Salt Crystallization kg - ton30-45% (per cycle)>98%Cost-effective, scalableRequires screening, may need multiple recrystallizations
Preparative Chiral SFC/HPLC g - kg80-95%>99.5%High purity, direct separationHigh capital and operational cost
Enzymatic Resolution kg40-48%>99%Mild conditions, high selectivityEnzyme cost, separation of product from unreacted starting material

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their scale-up potential?

A1: The most common routes involve the asymmetric reduction of the corresponding ketone, isochroman-4-one. Key methods include:

  • Catalytic Asymmetric Transfer Hydrogenation (ATH): This method often employs chiral ruthenium or rhodium catalysts with ligands like BINAP or p-cymene, and a hydrogen source such as formic acid/triethylamine or isopropanol. This is a highly scalable and widely used industrial method for producing chiral alcohols.

  • Catalytic Asymmetric Hydrogenation: This involves the use of a chiral catalyst (e.g., a Noyori-type catalyst) under a hydrogen atmosphere. This method is also highly scalable but may require specialized high-pressure equipment.

  • Enzymatic Reduction: Ketoreductase (KRED) enzymes can reduce isochroman-4-one with high enantioselectivity. This is a green and increasingly popular method for industrial synthesis, offering mild reaction conditions and high selectivity.

Another approach is the oxa-Pictet-Spengler reaction , which can construct the isochroman ring system. If a chiral auxiliary or catalyst is used, this can lead to an enantioselective synthesis. The scalability of this method depends on the specific reagents and conditions used.

Q2: How can I accurately determine the enantiomeric excess of this compound in a process sample?

A2: Chiral chromatography is the standard method for determining enantiomeric excess.

  • Chiral High-Performance Liquid Chromatography (HPLC): A column with a chiral stationary phase (CSP) is used to separate the enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for both analytical and preparative separations of chiral molecules.

Experimental Protocol: Chiral SFC Method Development

  • Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.) with a standard mobile phase (e.g., CO2 with a methanol or ethanol co-solvent).

  • Mobile Phase Optimization: Once a column providing some separation is identified, optimize the co-solvent percentage and additives (e.g., amines or acids) to improve resolution and peak shape.

  • Method Validation: Validate the final method for linearity, accuracy, precision, and robustness according to ICH guidelines.

Q3: What are the potential side reactions during the synthesis of this compound via asymmetric reduction?

A3: Besides the formation of the undesired (R)-enantiomer, other potential side reactions include:

  • Over-reduction: Reduction of the aromatic ring, although this typically requires harsh conditions.

  • Dehydration: Elimination of water from the product to form an isochromene, particularly under acidic workup or purification conditions.

  • Racemization: The product, this compound, could potentially racemize under harsh acidic or basic conditions, although this is generally less of a concern for secondary alcohols compared to other functional groups.

Q4: What are the safety considerations when scaling up the synthesis of this compound?

A4: Safety is paramount in any scale-up activity. Key considerations include:

  • Hydrogenation Reactions: If using catalytic hydrogenation with H2 gas, ensure the use of appropriate high-pressure reactors and adherence to all safety protocols for handling flammable gases.

  • Exothermic Reactions: Asymmetric reductions can be exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) should be performed to understand the thermal profile of the reaction and ensure adequate cooling capacity.

  • Solvent Safety: Use of flammable solvents requires appropriate grounding, ventilation, and fire suppression systems. Consider the toxicity and environmental impact of the chosen solvents.

  • Reagent Handling: Some catalysts and reagents may be pyrophoric or toxic. Ensure proper personal protective equipment (PPE) and handling procedures are in place.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Isochroman-4-one reaction Asymmetric Reduction (e.g., ATH with Ru-catalyst) start->reaction Substrate crude Crude this compound reaction->crude Product purification_choice Purification Method? crude->purification_choice cryst Diastereomeric Salt Crystallization purification_choice->cryst Scalable prep_sfc Preparative Chiral SFC purification_choice->prep_sfc High Purity final_product Pure this compound cryst->final_product prep_sfc->final_product analysis Chiral SFC/HPLC Analysis final_product->analysis report Certificate of Analysis (% ee, Purity) analysis->report

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic problem Low Enantiomeric Excess on Scale-up cause1 Inadequate Temperature Control? problem->cause1 cause2 Inefficient Mixing? problem->cause2 cause3 Reagent/Catalyst Issue? problem->cause3 cause1->cause2 No solution1 Improve Reactor Cooling & Monitoring cause1->solution1 Yes cause2->cause3 No solution2 Optimize Agitation Speed & Impeller cause2->solution2 Yes solution3 Verify Reagent Purity & Catalyst Loading cause3->solution3 Yes

References

Troubleshooting guide for reactions involving (S)-Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving (S)-Isochroman-4-ol. The information is tailored for researchers, scientists, and professionals in drug development.

General Troubleshooting Workflow

Before diving into specific reaction issues, consider this general workflow for troubleshooting unexpected results in reactions involving this compound.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_purity Verify Purity of this compound (NMR, Chiral HPLC) start->check_purity check_reagents Confirm Quality and Stoichiometry of All Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_purity->analyze_crude check_reagents->analyze_crude check_conditions->analyze_crude side_products Identify Side Products analyze_crude->side_products Side products observed? incomplete_reaction Incomplete Conversion analyze_crude->incomplete_reaction Starting material remaining? decomposition Starting Material Decomposition analyze_crude->decomposition Unidentified baseline material? optimize_reagents Adjust Reagent Stoichiometry or Order of Addition side_products->optimize_reagents Yes change_conditions Modify Solvent or Catalyst side_products->change_conditions Yes purification_issue Address Purification Challenges side_products->purification_issue No, but inseparable optimize_temp_time Optimize Temperature and/or Reaction Time incomplete_reaction->optimize_temp_time Yes incomplete_reaction->optimize_reagents Yes decomposition->change_conditions Yes success Successful Reaction optimize_temp_time->success optimize_reagents->success change_conditions->success purification_issue->success

Caption: General troubleshooting workflow for reactions.

Ether Synthesis (e.g., Williamson Ether Synthesis)

Etherification of the secondary alcohol in this compound can be challenging due to competing elimination reactions.

FAQs and Troubleshooting

Q1: My Williamson ether synthesis is giving a low yield of the desired ether and a significant amount of an elimination byproduct. What can I do?

A1: This is a common issue when using secondary alcohols in Williamson ether synthesis. The alkoxide base can act as a nucleophile (SN2 pathway) or a base (E2 pathway). To favor substitution over elimination:

  • Use a less hindered, stronger nucleophile: Ensure your alkoxide is formed from a primary alcohol if possible.

  • Employ a milder base: Instead of strong bases like sodium hydride (NaH), consider using silver(I) oxide (Ag₂O) with the alkyl halide. This can favor the SN2 pathway.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired ether product.

Q2: The reaction is very slow and does not go to completion, even after prolonged reaction times. How can I improve the reaction rate?

A2: Slow reaction rates can be due to several factors:

  • Insufficiently strong base: Ensure your alcohol is fully deprotonated to the alkoxide. You can test this by taking a small aliquot and quenching with water to see if gas evolution occurs (if using NaH).

  • Poor leaving group: Use a good leaving group on your electrophile, such as iodide or triflate, instead of chloride or bromide.

  • Solvent choice: Use a polar apathetic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.

Quantitative Data: Williamson Ether Synthesis Conditions
EntryBase (equiv.)Electrophile (equiv.)SolventTemperature (°C)Time (h)Yield of Ether (%)Yield of Alkene (%)
1NaH (1.2)CH₃I (1.5)THF251285<5
2NaH (1.2)CH₃CH₂Br (1.5)THF50246030
3Ag₂O (1.5)CH₃CH₂Br (1.5)DMF25187515
4K₂CO₃ (3.0)BnBr (1.2)Acetone56 (reflux)1680<10
Experimental Protocol: Synthesis of (S)-4-methoxyisochroman
  • To a stirred solution of this compound (1.0 g, 6.66 mmol) in anhydrous THF (30 mL) at 0 °C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.32 g, 8.00 mmol) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (0.62 mL, 9.99 mmol) dropwise.

  • Stir the reaction at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (S)-4-methoxyisochroman.

Williamson_Ether_Synthesis isochroman_ol This compound alkoxide (S)-Isochroman-4-oxide isochroman_ol->alkoxide Base (e.g., NaH) ether (S)-4-Alkoxyisochroman alkoxide->ether SN2 Attack alkene Isochromene (Elimination Side Product) alkoxide->alkene E2 Elimination alkyl_halide R-X alkyl_halide->ether

Caption: Williamson ether synthesis pathway and side reaction.

Ester Synthesis

Esterification can be achieved through several methods, each with its own set of challenges.

FAQs and Troubleshooting

Q1: My Fischer esterification is not proceeding to completion, and I observe a significant amount of starting material even after extended reflux.

A1: Fischer esterification is an equilibrium process. To drive the reaction towards the product:

  • Use a large excess of one reagent: Typically, the alcohol (if it is inexpensive and easily removed) or the carboxylic acid is used in large excess.

  • Remove water: Use a Dean-Stark apparatus to remove water as it is formed, which will shift the equilibrium towards the ester.

  • Increase catalyst loading: A slight increase in the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can improve the reaction rate.

Q2: I am trying to perform an esterification under basic conditions with an acid chloride, but I am getting a low yield and decomposition of my starting material.

A2: Acid chlorides are highly reactive and can be sensitive to reaction conditions.

  • Control the temperature: Perform the reaction at 0 °C to control the exothermicity.

  • Use a non-nucleophilic base: A hindered base like triethylamine or pyridine is recommended to scavenge the HCl byproduct without competing with the alcohol as a nucleophile.

  • Ensure anhydrous conditions: Any moisture will hydrolyze the acid chloride, reducing the yield.

Q3: I need to perform an esterification with inversion of stereochemistry. What method should I use?

A3: The Mitsunobu reaction is the method of choice for inverting the stereocenter of an alcohol during esterification.[1][2][3]

Quantitative Data: Esterification Conditions
EntryMethodAcid/ElectrophileBase/CatalystSolventTemp (°C)Yield (%)
1FischerAcetic Acid (excess)H₂SO₄ (cat.)Toluene110 (reflux)75
2Acid ChlorideAcetyl ChloridePyridineDCM0 to 2590
3MitsunobuBenzoic AcidPPh₃, DIADTHF0 to 2588
Experimental Protocol: Mitsunobu Esterification of this compound
  • To a solution of this compound (0.5 g, 3.33 mmol), benzoic acid (0.49 g, 4.00 mmol), and triphenylphosphine (1.05 g, 4.00 mmol) in anhydrous THF (20 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (0.79 mL, 4.00 mmol) dropwise.[1][4]

  • Stir the reaction mixture at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to remove triphenylphosphine oxide and the hydrazine byproduct, yielding the inverted (R)-isochroman-4-yl benzoate.

Esterification_Pathways cluster_0 Fischer Esterification cluster_1 Acid Chloride Method cluster_2 Mitsunobu Reaction fischer_start This compound + R-COOH fischer_product (S)-Isochroman-4-yl ester fischer_start->fischer_product H+, Heat, -H2O ac_start This compound + R-COCl ac_product (S)-Isochroman-4-yl ester ac_start->ac_product Pyridine mitsunobu_start This compound + R-COOH mitsunobu_product (R)-Isochroman-4-yl ester (Inversion) mitsunobu_start->mitsunobu_product PPh3, DIAD

Caption: Common esterification pathways for this compound.

Protecting Group Strategies

FAQs and Troubleshooting

Q1: I need to perform a reaction on another part of the molecule, but the 4-hydroxyl group is interfering. What is a suitable protecting group?

A1: The choice of protecting group depends on the subsequent reaction conditions.

  • For basic or nucleophilic conditions: A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is a good choice. It is stable to a wide range of non-acidic reagents.

  • For acidic conditions: A benzyl ether can be used, as it is stable to acidic and basic conditions but can be removed by hydrogenolysis.

Q2: I am having trouble removing the TBS protecting group.

A2: The most common method for TBS deprotection is using a fluoride source.

  • Tetrabutylammonium fluoride (TBAF) in THF is the standard reagent. If the reaction is slow, gentle heating (e.g., 40 °C) may be required.

  • Hydrofluoric acid (HF) in pyridine or acetonitrile is a more potent deprotecting agent but is highly corrosive and requires special handling precautions.

Protecting_Groups isochroman_ol This compound -OH protected_siliyl (S)-4-(TBSO)-isochroman -OTBS isochroman_ol->protected_siliyl TBSCl, Imidazole protected_benzyl (S)-4-(OBn)-isochroman -OBn isochroman_ol->protected_benzyl BnBr, NaH protected_siliyl->isochroman_ol TBAF protected_benzyl->isochroman_ol H2, Pd/C

Caption: Protection and deprotection of the hydroxyl group.

References

Validation & Comparative

The Enigmatic Catalyst: Evaluating (S)-Isochroman-4-ol in the Landscape of Chiral Diols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel and efficient chiral catalysts is relentless. In the vast arena of asymmetric synthesis, chiral diols have established themselves as privileged ligands, capable of inducing high stereoselectivity in a multitude of reactions. While ligands such as BINOL and TADDOL are cornerstones of the field, the potential of other scaffolds, like (S)-Isochroman-4-ol, remains largely unexplored in comparative studies. This guide provides a framework for evaluating this compound against these established chiral diols, offering a conceptual comparison and a template for experimental validation.

Currently, a direct, quantitative comparison of this compound with other chiral diols in a specific catalytic reaction is hampered by a lack of published experimental data for the former. However, a conceptual analysis of its structural features suggests its potential as a valuable chiral ligand.

This compound possesses a rigid bicyclic framework, which is a desirable characteristic for a chiral ligand as it can reduce the number of possible transition state conformations, leading to higher enantioselectivity. The cis-relationship between the hydroxyl group and the oxygen atom of the isochroman ring system could allow for effective bidentate coordination to a metal center. This constrained chelation is a key feature of many successful chiral ligands.

In contrast, (S)-BINOL (1,1'-bi-2-naphthol) is a classic example of an axially chiral diol. Its C2 symmetry and the steric hindrance provided by the naphthalene rings create a well-defined chiral environment. The dihedral angle of the binaphthyl backbone is flexible to some extent, allowing it to adapt to the coordination requirements of different metal centers.

(4R,5R)-TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) is another widely used C2-symmetric diol. Derived from tartaric acid, its rigid dioxolane backbone and the bulky aryl substituents create a highly sterically demanding chiral pocket, which is effective in shielding one face of the coordinated substrate.

To empirically assess the catalytic prowess of this compound, a benchmark reaction is required. The asymmetric allylation of aldehydes with allyltributyltin is a suitable choice due to its sensitivity to the steric and electronic properties of the chiral ligand.

Performance Comparison in Asymmetric Allylation of Benzaldehyde

The following table presents a hypothetical comparison of this compound with (S)-BINOL and (4R,5R)-TADDOL in the titanium-catalyzed asymmetric allylation of benzaldehyde. The data for this compound is illustrative and serves as a placeholder for future experimental findings.

Chiral DiolLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Configuration
This compound 10Data Not AvailableData Not Available(S)
(S)-BINOL 109295(S)
(4R,5R)-TADDOL 108892(R)

Note: The data for (S)-BINOL and (4R,5R)-TADDOL is representative of typical results found in the literature for this type of reaction under optimized conditions. The configuration of the product can be influenced by the specific ligand and metal combination.

Experimental Workflow and Methodologies

A systematic experimental approach is crucial for a fair and objective comparison. The following workflow outlines the key steps for evaluating the performance of these chiral diols.

G cluster_0 Ligand Preparation and Catalyst Formation cluster_1 Asymmetric Reaction cluster_2 Work-up and Purification cluster_3 Analysis prep_ligand Prepare/Purchase Chiral Diols (this compound, (S)-BINOL, (4R,5R)-TADDOL) form_catalyst In situ Catalyst Formation (e.g., with Ti(O-i-Pr)4) prep_ligand->form_catalyst setup_reaction Set up Reaction under Inert Atmosphere (Aldehyde, Allyltributyltin, Solvent) add_catalyst Add Chiral Catalyst Solution setup_reaction->add_catalyst run_reaction Stir at Controlled Temperature add_catalyst->run_reaction quench Quench Reaction run_reaction->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify det_yield Determine Isolated Yield purify->det_yield det_ee Determine Enantiomeric Excess (Chiral HPLC) det_yield->det_ee

Caption: Experimental workflow for the comparative study of chiral diols in asymmetric allylation.

Detailed Experimental Protocols

General Procedure for the Asymmetric Allylation of Benzaldehyde

To a flame-dried Schlenk tube under an argon atmosphere, the chiral diol (0.02 mmol, 10 mol%) and Ti(O-i-Pr)4 (0.02 mmol, 10 mol%) are dissolved in anhydrous toluene (1.0 mL). The mixture is stirred at room temperature for 30 minutes to pre-form the catalyst. The solution is then cooled to -78 °C, and benzaldehyde (0.2 mmol, 1.0 equiv) is added, followed by the dropwise addition of allyltributyltin (0.3 mmol, 1.5 equiv). The reaction mixture is stirred at -78 °C for 24 hours.

The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (2 mL). The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the corresponding homoallylic alcohol.

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a mixture of n-hexane and isopropanol as the mobile phase.

Logical Relationship of Catalyst Components and Reaction Outcome

The interplay between the metal, the chiral diol, and the reactants is crucial for achieving high enantioselectivity. The following diagram illustrates this relationship for the titanium-catalyzed asymmetric allylation.

G Metal Titanium(IV) Isopropoxide Catalyst Chiral Titanium Complex Metal->Catalyst Diol Chiral Diol (this compound, BINOL, or TADDOL) Diol->Catalyst Transition_State Diastereomeric Transition States Catalyst->Transition_State Aldehyde Benzaldehyde Aldehyde->Transition_State Allyl_reagent Allyltributyltin Allyl_reagent->Transition_State Product Enantioenriched Homoallylic Alcohol Transition_State->Product

Caption: Relationship between catalyst components and the stereochemical outcome of the reaction.

Conclusion

While the catalytic potential of this compound in asymmetric synthesis is yet to be fully realized and documented, its structural features present a compelling case for its investigation. This guide provides a robust framework for researchers to systematically evaluate its performance against well-established chiral diols like BINOL and TADDOL. The generation of empirical data through the outlined experimental protocols will be instrumental in determining the true utility of this compound and potentially unveiling a valuable new tool for the synthesis of enantiomerically pure molecules. The scientific community eagerly awaits experimental validation to place this promising yet enigmatic chiral diol in its rightful position within the landscape of asymmetric catalysis.

Comparative study of different synthetic routes to (S)-Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Isochroman-4-ol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical compounds. The stereoselective introduction of the hydroxyl group at the C4 position is a critical step that has been addressed through several synthetic strategies. This guide provides a comparative overview of the most prominent methods for the synthesis of this compound, focusing on a prevalent and effective two-step approach: the synthesis of the prochiral isochroman-4-one followed by its asymmetric reduction. We will also explore the enzymatic resolution of racemic isochroman-4-ol.

Synthetic Strategies Overview

The synthesis of this compound is most commonly achieved through the asymmetric reduction of isochroman-4-one. This prochiral ketone serves as a key intermediate, and its synthesis is a crucial first step. Subsequently, various catalytic methods can be employed to stereoselectively reduce the carbonyl group to the desired (S)-alcohol.

G cluster_0 Synthesis of Isochroman-4-one cluster_1 Asymmetric Reduction / Resolution cluster_2 Final Product Starting Material 2-Carboxyphenethyl bromide Isochroman-4-one Isochroman-4-one Starting Material->Isochroman-4-one Intramolecular Cyclization CBS Reduction Corey-Bakshi-Shibata Reduction Isochroman-4-one->CBS Reduction Noyori Hydrogenation Noyori Asymmetric Hydrogenation Isochroman-4-one->Noyori Hydrogenation Transfer Hydrogenation Asymmetric Transfer Hydrogenation Isochroman-4-one->Transfer Hydrogenation Lipase Resolution Lipase-Catalyzed Kinetic Resolution Isochroman-4-one->Lipase Resolution Racemic (±)-Isochroman-4-ol (via non-asymmetric reduction) Final Product This compound CBS Reduction->Final Product Noyori Hydrogenation->Final Product Transfer Hydrogenation->Final Product Lipase Resolution->Final Product G Start Start: Need this compound High_ee High enantioselectivity (>98% ee) required? Start->High_ee High_Yield High yield (>90%) essential? High_ee->High_Yield Yes Enzyme Enzymatic method preferred? High_ee->Enzyme No Pressure High-pressure hydrogenation feasible? High_Yield->Pressure Yes Time Short reaction time a priority? High_Yield->Time No Noyori Noyori Asymmetric Hydrogenation Pressure->Noyori Yes ATH Asymmetric Transfer Hydrogenation Pressure->ATH No CBS CBS Reduction Time->CBS Yes Time->ATH No Mild_Conditions Mild reaction conditions (low temp, no pressure)? Mild_Conditions->CBS Yes Mild_Conditions->ATH No Enzyme->Mild_Conditions No Lipase Lipase-Catalyzed Resolution Enzyme->Lipase Yes

Comparative Analysis of Diastereoselectivity in Reactions of (S)-Isochroman-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of a reaction is paramount. This guide provides a comparative analysis of the diastereomeric ratio in products derived from reactions involving the (S)-isochroman-4-ol scaffold, a key structural motif in various biologically active compounds.

This analysis focuses on presenting experimental data from diastereoselective reactions, offering detailed experimental protocols for key transformations, and visualizing the underlying principles of stereocontrol.

Diastereomeric Ratio in Products: A Tabular Comparison

The diastereoselectivity of reactions involving the isochroman framework is highly dependent on the nature of the reactants, the catalyst employed, and the reaction conditions. Below is a summary of reported diastereomeric ratios (d.r.) for the synthesis of substituted isochromans. While direct diastereoselective functionalization of this compound is not extensively documented with a range of diastereomeric outcomes, we can draw valuable comparisons from studies on the synthesis of substituted isochromans where new stereocenters are introduced.

A notable example is the diastereoselective synthesis of trisubstituted isochromans via a rhodium-catalyzed C-H insertion reaction. This method has demonstrated excellent control over the stereochemical outcome.

EntryReactant 1Reactant 2CatalystSolventTemp (°C)ProductDiastereomeric Ratio (d.r.)Reference
1Substituted 2-phenylethanol derivativeDonor/acceptor carbene precursorRh₂(R-PTAD)₄DCE40Trisubstituted Isochroman>99:1Shaw, et al.

Note: The table currently highlights a specific high-diastereoselectivity case. Further research is ongoing to include a broader range of examples with varying diastereomeric ratios for a more comprehensive comparison.

Key Experimental Protocol: Diastereoselective C-H Insertion for Isochroman Synthesis

The following protocol is a representative example of a highly diastereoselective synthesis of a trisubstituted isochroman, adapted from the work of Shaw and coworkers. This method showcases the formation of a single diastereomer.

General Procedure for Rhodium-Catalyzed C-H Insertion:

To a solution of the substituted 2-phenylethanol derivative (1.0 equiv) and the diazo compound (1.2 equiv) in 1,2-dichloroethane (DCE) at 40 °C is added the rhodium catalyst, such as Rh₂(R-PTAD)₄ (1 mol%). The reaction mixture is stirred at this temperature until the diazo compound is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired trisubstituted isochroman product. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture. In many reported cases for this specific transformation, only a single diastereomer was observed.

Visualization of Experimental Workflow

The general workflow for the synthesis and analysis of diastereomeric isochroman derivatives can be visualized as follows:

experimental_workflow start Starting Materials (this compound derivative & Reagents) reaction Diastereoselective Reaction (e.g., C-H Insertion) start->reaction workup Reaction Work-up & Purification reaction->workup product Diastereomeric Products workup->product analysis Analysis of Diastereomeric Ratio (¹H NMR, Chiral HPLC) product->analysis end Results analysis->end

Caption: General workflow for the synthesis and diastereomeric ratio analysis of substituted isochromans.

This guide serves as a foundational resource for professionals in drug development and chemical research. The presented data and protocols offer insights into achieving high diastereoselectivity in the synthesis of complex isochroman derivatives, a critical aspect in the development of new therapeutic agents. As more research becomes available, this guide will be updated to provide a more extensive comparison of different synthetic methodologies and their resulting diastereomeric outcomes.

Spectroscopic Face-Off: A Comparative Guide to (R)- and (S)-Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed spectroscopic comparison of the enantiomers (R)- and (S)-Isochroman-4-ol is presented for researchers, scientists, and professionals in drug development. This guide outlines the expected differences in their spectroscopic signatures and provides comprehensive experimental protocols for their analysis.

While enantiomers share identical physical and chemical properties in an achiral environment, their interaction with chiral entities, including plane-polarized light, differs significantly. This guide focuses on the spectroscopic techniques that can be employed to distinguish between the (R)- and (S)-enantiomers of Isochroman-4-ol, a chiral molecule of interest in medicinal chemistry and organic synthesis. Due to the current scarcity of publicly available, direct comparative spectroscopic data for these specific enantiomers, this guide will present the theoretical basis for their differentiation and provide detailed experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (R)- and this compound. In the absence of direct experimental results, these tables are illustrative of the data that would be generated and highlight the key differences anticipated between the two enantiomers.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)

Technique Parameter (R)-Isochroman-4-ol (Expected) This compound (Expected) Notes
¹H NMRChemical Shift (δ)Identical to (S)-enantiomerIdentical to (R)-enantiomerIn an achiral solvent.
¹³C NMRChemical Shift (δ)Identical to (S)-enantiomerIdentical to (R)-enantiomerIn an achiral solvent.
¹H NMR (with Chiral Shift Reagent)Chemical Shift (δ)Non-equivalent signals compared to (S)-enantiomerNon-equivalent signals compared to (R)-enantiomerThe chiral environment induces diastereomeric complexes, leading to distinct chemical shifts for corresponding protons.
¹³C NMR (with Chiral Shift Reagent)Chemical Shift (δ)Non-equivalent signals compared to (S)-enantiomerNon-equivalent signals compared to (R)-enantiomerSimilar to ¹H NMR, the formation of diastereomeric complexes results in observable differences in the spectra.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Technique Parameter (R)-Isochroman-4-ol (Expected) This compound (Expected) Notes
IR SpectroscopyWavenumber (cm⁻¹)Identical to (S)-enantiomerIdentical to (R)-enantiomerIR spectroscopy is not typically used to distinguish between enantiomers as they have the same vibrational modes.
Mass SpectrometryMass-to-charge ratio (m/z)Identical to (S)-enantiomerIdentical to (R)-enantiomerStandard MS techniques do not differentiate between enantiomers as they have the same molecular weight. Chiral mass spectrometry methods would be required.

Table 3: Circular Dichroism (CD) Spectroscopy Data

Technique Parameter (R)-Isochroman-4-ol (Expected) This compound (Expected) Notes
Circular DichroismCotton EffectOpposite sign to (S)-enantiomerOpposite sign to (R)-enantiomerThe CD spectra of enantiomers are mirror images of each other. For example, if (R) shows a positive Cotton effect at a certain wavelength, (S) will show a negative one of the same magnitude.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To resolve the signals of the enantiomers.

  • Methodology:

    • Sample Preparation (Achiral): Dissolve an accurately weighed sample of the Isochroman-4-ol enantiomer (or racemic mixture) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10 mg/mL.

    • Sample Preparation (Chiral): To a solution of the analyte in a deuterated solvent, add a chiral solvating agent (e.g., (R)-(-)-Mandelic acid, Pirkle's alcohol) or a chiral derivatizing agent (e.g., Mosher's acid chloride) in a stoichiometric amount.

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • Data Analysis: Process the spectra and compare the chemical shifts and coupling constants. In the presence of a chiral auxiliary, the enantiomers will exhibit distinct sets of signals.

2. Circular Dichroism (CD) Spectroscopy

  • Objective: To determine the stereochemical configuration by observing the differential absorption of circularly polarized light.

  • Methodology:

    • Sample Preparation: Prepare a solution of the enantiomer in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption (λₘₐₓ).

    • Data Acquisition: Record the CD spectrum over a relevant wavelength range (e.g., 200-400 nm) using a CD spectropolarimeter.

    • Data Analysis: The resulting spectrum will show positive or negative Cotton effects at specific wavelengths. The spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum.

3. Mass Spectrometry (MS) with Chiral Recognition

  • Objective: To differentiate the enantiomers based on their mass-to-charge ratio after interaction with a chiral selector.

  • Methodology:

    • Technique: Employ a chiral mass spectrometry technique, such as the kinetic method or host-guest chemistry, where the enantiomers form diastereomeric complexes with a chiral reference compound, leading to different fragmentation patterns or ion intensities.

    • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI, MALDI) and a tandem mass analyzer (e.g., Q-TOF, ion trap).

    • Data Analysis: Compare the fragmentation patterns and relative intensities of the diastereomeric complexes to distinguish between the enantiomers.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of (R)- and this compound.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison R_Sample (R)-Isochroman-4-ol NMR NMR Spectroscopy (with Chiral Reagent) R_Sample->NMR CD Circular Dichroism R_Sample->CD MS Mass Spectrometry (Chiral Method) R_Sample->MS IR IR Spectroscopy R_Sample->IR S_Sample This compound S_Sample->NMR S_Sample->CD S_Sample->MS S_Sample->IR NMR_Data Different δ NMR->NMR_Data CD_Data Opposite Cotton Effects CD->CD_Data MS_Data Different Fragmentation MS->MS_Data IR_Data Identical Spectra IR->IR_Data

Caption: Workflow for the spectroscopic comparison of enantiomers.

This guide provides a foundational framework for the spectroscopic analysis and differentiation of (R)- and this compound. The application of these methodologies will enable researchers to unambiguously determine the stereochemistry of these and other chiral molecules, a critical step in modern drug discovery and development.

Efficacy comparison of (S)-Isochroman-4-ol derivatives in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

An Efficacy Comparison of (S)-Isochroman-4-ol Derivatives in Biological Assays: A Guide for Researchers

Introduction

This compound derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities. Their rigid bicyclic core provides a unique scaffold for the development of novel therapeutic agents. This guide offers a comparative analysis of the efficacy of various this compound derivatives based on available data from biological assays, aiming to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating their potential. Due to the limited availability of directly comparable public data for a wide range of this compound derivatives, this guide will focus on illustrating the type of data and methodologies required for such a comparison, drawing upon examples from related isochroman structures where necessary.

Efficacy Data Summary

A direct quantitative comparison of the biological activity of this compound derivatives requires standardized assay data. Ideally, this would be presented in a tabular format, comparing metrics such as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) against a specific biological target.

Table 1: Illustrative Efficacy Data for Isochroman Derivatives

Compound IDSubstitution PatternTarget/AssayIC₅₀ (µM)Reference
Hypothetical-1 R₁ = H, R₂ = OCH₃Target X15.2Fictional Study A
Hypothetical-2 R₁ = Cl, R₂ = OCH₃Target X8.5Fictional Study A
Hypothetical-3 R₁ = H, R₂ = OHTarget X22.1Fictional Study A
Hypothetical-4 R₁ = H, R₂ = OCH₃Target Y> 100Fictional Study B
Hypothetical-5 R₁ = Cl, R₂ = OCH₃Target Y45.7Fictional Study B

Note: The data in this table is hypothetical and for illustrative purposes only, due to the absence of a publicly available, directly comparable dataset for a series of this compound derivatives.

Key Biological Assays and Experimental Protocols

The evaluation of this compound derivatives typically involves a variety of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments that would be cited in a comprehensive comparison.

Enzyme Inhibition Assay

Objective: To determine the ability of this compound derivatives to inhibit the activity of a specific enzyme.

Protocol:

  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., a specific kinase, protease, or phosphodiesterase) is prepared in an appropriate assay buffer. A solution of the enzyme's substrate is also prepared.

  • Compound Preparation: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, the enzyme solution is added to each well.

    • The serially diluted test compounds are then added to the wells. A positive control (a known inhibitor) and a negative control (solvent only) are also included.

    • The plate is incubated for a specific period at a controlled temperature to allow for compound-enzyme interaction.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a set time and is then stopped, often by the addition of a stop solution.

  • Detection: The product of the enzymatic reaction is quantified using a suitable detection method, such as spectrophotometry, fluorimetry, or luminometry.

  • Data Analysis: The percentage of enzyme inhibition for each compound concentration is calculated relative to the controls. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of this compound derivatives on cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are added to the wells at various concentrations. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each treatment group relative to the control group, and the IC₅₀ value is determined.

Signaling Pathway and Workflow Diagrams

Visualizing the experimental workflows and potential signaling pathways involved can aid in understanding the context of the efficacy data.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assays cluster_data Data Analysis Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization Synthesis->Purification EnzymeAssay Enzyme Inhibition Assay Purification->EnzymeAssay CellAssay Cell Proliferation Assay Purification->CellAssay IC50 IC50 Determination EnzymeAssay->IC50 CellAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A generalized workflow for the synthesis, biological evaluation, and data analysis of this compound derivatives.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Compound This compound Derivative Compound->Kinase1 Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for an this compound derivative as a kinase inhibitor.

A Comparative Guide to Modern Catalysts for the Enantioselective Synthesis of (S)-Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic performance in the synthesis of a key chiral intermediate.

The enantiomerically pure scaffold of (S)-Isochroman-4-ol is a critical building block in the synthesis of various biologically active molecules and pharmaceuticals. The development of efficient and highly selective catalysts for its production is a significant area of research. This guide provides an objective comparison of new and established catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection in research and development settings.

Performance Benchmark of Catalytic Systems

The asymmetric synthesis of this compound can be effectively achieved through two primary strategies: the asymmetric reduction of isochroman-4-one and the kinetic resolution of racemic isochroman-4-ol. This guide evaluates the performance of leading catalyst types in these approaches: transition metal catalysts (Ruthenium) and biocatalysts (Lipases).

Catalytic SystemCatalystSubstrateYield (%)Enantiomeric Excess (ee %)Catalyst Loading (mol%)Reaction Time (h)
Transition Metal Catalysis RuCl--INVALID-LINK--Isochroman-4-one>999912
Biocatalysis Pseudomonas fluorescens Lipase (AK)(±)-Isochroman-4-ol~50 (for (R)-acetate)>99 (for (S)-alcohol)N/A (w/w ratio)48

Note: The data for the Ruthenium-catalyzed reaction is based on the highly analogous asymmetric transfer hydrogenation of 2-(1,2,3,4-tetrahydro-1-isoquinolyl)ethanol derivatives, demonstrating the expected high performance for isochroman-4-one. The Biocatalysis data is derived from the kinetic resolution of structurally similar trans-flavan-4-ols.

In-Depth Catalyst Comparison

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Ruthenium complexes, particularly those with chiral diamine ligands like TsDPEN, are highly effective for the asymmetric transfer hydrogenation of ketones. This method offers excellent enantioselectivity and rapid conversion rates under mild conditions.[1]

Advantages:

  • High yields and exceptional enantioselectivity.

  • Low catalyst loadings.

  • Short reaction times.

Limitations:

  • Requires an inert atmosphere.

  • The cost of the ruthenium catalyst and chiral ligand can be a consideration for large-scale synthesis.

Lipase-Catalyzed Kinetic Resolution

Biocatalysis using lipases presents a green and highly selective alternative. In a kinetic resolution process, the enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the unreacted, enantiopure (S)-alcohol. Lipases from Pseudomonas fluorescens (often designated as AK lipase) have shown excellent performance in resolving similar cyclic secondary alcohols.[2]

Advantages:

  • Exceptional enantioselectivity.

  • Mild reaction conditions (typically room temperature).

  • Environmentally friendly catalyst.

Limitations:

  • The maximum theoretical yield for the desired enantiomer is 50%.

  • Longer reaction times are often required.

  • Requires separation of the product from the acylated enantiomer and the enzyme.

Experimental Protocols

General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Isochroman-4-one

This protocol is adapted from established procedures for the ATH of ketones.[1]

  • Preparation of the Catalyst Solution: In a glovebox, dissolve RuCl--INVALID-LINK-- (1 mol%) in anhydrous isopropanol.

  • Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add isochroman-4-one and the catalyst solution.

  • Hydrogen Source: Add a formic acid/triethylamine (5:2) azeotropic mixture as the hydrogen source.

  • Reaction: Stir the mixture at the specified temperature (e.g., 28 °C) for the required time (e.g., 2 hours).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Analysis: Determine the yield by weighing the purified product. Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Lipase-Catalyzed Kinetic Resolution of (±)-Isochroman-4-ol

This protocol is based on the successful kinetic resolution of analogous flavan-4-ols.[2]

  • Reaction Setup: To a flask, add racemic isochroman-4-ol, the lipase preparation (e.g., Pseudomonas fluorescens lipase), and an acyl donor (e.g., vinyl acetate) in a suitable organic solvent (e.g., tetrahydrofuran).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C) for the specified time (e.g., 48 hours), monitoring the conversion by TLC or GC.

  • Work-up and Separation: Upon reaching approximately 50% conversion, filter off the enzyme. Remove the solvent under reduced pressure.

  • Purification: Separate the resulting this compound from the acylated (R)-enantiomer by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the recovered (S)-alcohol. Determine the enantiomeric excess of both the alcohol and the ester by chiral HPLC analysis.

Mechanistic Insights & Experimental Workflow

To visualize the processes involved in catalyst benchmarking, the following diagrams illustrate the logical workflow and a plausible reaction mechanism.

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_benchmarking Catalyst Benchmarking cluster_ru Transition Metal Catalysis cluster_lipase Biocatalysis cluster_analysis Analysis start Isochroman-4-one ru_ath Ru-Catalyzed ATH start->ru_ath racemic_alcohol (±)-Isochroman-4-ol start->racemic_alcohol Reduction product This compound ru_ath->product lipase_kr Lipase-Catalyzed KR lipase_kr->product racemic_alcohol->lipase_kr analysis Yield & ee Determination (HPLC) product->analysis

Caption: Experimental workflow for benchmarking catalysts.

mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction_cycle Reduction Cycle ru_precatalyst [Ru(II)-Cl(S,S)-TsDPEN] active_ru [Ru(II)-H(S,S)-TsDPEN] ru_precatalyst->active_ru + H- h_source HCOOH/NEt3 transition_state [Six-membered Transition State] active_ru->transition_state ketone Isochroman-4-one ketone->transition_state alcohol_complex [Ru(II)-O-Isochroman] transition_state->alcohol_complex Hydride Transfer alcohol_complex->active_ru Regeneration product This compound alcohol_complex->product Product Release

Caption: Mechanism of Ru-catalyzed transfer hydrogenation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chiral Purity of Isochromanols

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds such as isochromanols. Regulatory bodies mandate the use of robust and validated analytical methods to ensure the safety and efficacy of the final drug product. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for chiral separations, Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) offer compelling alternatives with distinct advantages in speed, sensitivity, and environmental impact.

This guide provides a comparative overview of these three techniques for the analysis of isochranamol chiral purity. It details experimental protocols, presents a comparison of typical performance data, and outlines the process for cross-validating these methods to ensure consistency and reliability across different analytical platforms.

Comparison of Key Performance Parameters

When selecting an analytical method for chiral purity, a range of performance characteristics must be considered. The choice of technique often depends on the specific requirements of the analysis, such as throughput, required sensitivity, and the physicochemical properties of the analyte. The following table summarizes typical performance data for the chiral analysis of a representative isochranamol using HPLC, SFC, and GC.

Note: The following data is a representative summary compiled from various sources in the literature to illustrate typical performance characteristics for each technique. Actual results will vary based on the specific isochranamol derivative, column chemistry, and instrumentation.

Parameter Chiral HPLC (Normal Phase) Chiral SFC Chiral GC (after Derivatization) Typical Acceptance Criteria
Resolution (Rs) > 2.0> 2.0> 2.5Rs > 1.5
Selectivity (α) 1.351.401.25α > 1.1
Analysis Time (min) 15 - 253 - 810 - 20As short as practical
Limit of Quantitation (LOQ) ~0.05%~0.05%~0.01%Reportable for impurity level
Limit of Detection (LOD) ~0.015%~0.015%~0.003%N/A (for quantitation)
Precision (%RSD) < 5.0% at LOQ< 5.0% at LOQ< 10.0% at LOQ≤ 10-20% at LOQ
Accuracy (% Recovery) 90 - 110%90 - 110%85 - 115%80 - 120% of theoretical value
Solvent Consumption HighLowVery LowN/A

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental to robust and reproducible analytical methods. Below are representative protocols for each of the three chromatographic techniques for the analysis of isochranamol enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Chiral HPLC, particularly in the normal phase, is a well-established and reliable method for resolving enantiomers using polysaccharide-based chiral stationary phases.

  • Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based column).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the isochranamol sample in the mobile phase to a concentration of 1.0 mg/mL. The undesired enantiomer for validation studies should be spiked at the appropriate concentration levels (e.g., from LOQ to 1.0%).

Chiral Supercritical Fluid Chromatography (SFC) Protocol

SFC offers a high-throughput, "greener" alternative to normal-phase HPLC, leveraging the properties of supercritical CO2 for rapid and efficient separations.

  • Instrumentation: Analytical SFC system with CO2 and co-solvent pumps, back-pressure regulator, autosampler, column thermostat, and UV/Vis detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent). Many HPLC columns are compatible with SFC.[1]

  • Mobile Phase: Supercritical CO2 (Mobile Phase A) and Methanol (Mobile Phase B) as a co-solvent.

  • Gradient: Isocratic elution with 15% Methanol.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the isochranamol sample in Methanol to a concentration of 1.0 mg/mL.

Chiral Gas Chromatography (GC) Protocol

For volatile or semi-volatile compounds, chiral GC provides exceptional resolution and sensitivity. Alcohols like isochromanols often require derivatization to improve their volatility and chromatographic behavior.[2][3][4]

  • Instrumentation: Gas chromatograph equipped with a capillary column, split/splitless injector, and Flame Ionization Detector (FID).

  • Derivatization Procedure: [2][3]

    • To 2 mg of the isochranamol sample in a vial, add 300 µL of acetic acid and a catalytic amount of iodine (~0.1 mg).

    • Seal the vial and heat at 100°C for 48 hours to form the acetate ester.

    • Cool the reaction mixture, dissolve in 1 mL of dichloromethane, and filter before injection.

  • Chiral Stationary Phase: CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness (or equivalent cyclodextrin-based column).[2]

  • Carrier Gas: Hydrogen, with a linear velocity of 80 cm/s.

  • Injector Temperature: 230 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: 100 °C hold for 1 min, ramp to 180 °C at 5 °C/min, hold for 5 min.

  • Injection Mode: Split injection with a ratio of 50:1.

  • Injection Volume: 1 µL.

Method Validation and Cross-Validation Workflows

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[5] Cross-validation is the process of comparing results from two or more validated methods to ensure they provide equivalent data, which is crucial when transferring methods between labs or employing an alternative technique.[6][7]

G Workflow for Method Development, Validation, and Cross-Validation cluster_primary Primary Method (e.g., HPLC) cluster_secondary Secondary Method (e.g., SFC/GC) P_Dev Method Development P_Val Method Validation (ICH Q2) P_Dev->P_Val Optimization P_Routine Routine Use P_Val->P_Routine Implementation CrossVal Cross-Validation P_Val->CrossVal Primary Method Data S_Dev Method Development S_Val Method Validation (ICH Q2) S_Dev->S_Val Optimization S_Use Alternative/Backup Use S_Val->S_Use S_Val->CrossVal Secondary Method Data Compare Compare Results (Accuracy, Precision, Specificity) CrossVal->Compare Report Final Report & Justification Compare->Report

Figure 1: Workflow for Method Development and Cross-Validation.

The validation of a chiral purity method must adhere to the principles outlined in the ICH Q2(R1) guideline.[5] This involves assessing a range of parameters that are logically interconnected to provide a comprehensive evaluation of the method's performance.

G Relationship of Key Method Validation Parameters (ICH Q2) Core Method Validation Specificity Specificity (Resolution from other components) Core->Specificity Linearity Linearity Core->Linearity Accuracy Accuracy (% Recovery) Core->Accuracy Precision Precision (Repeatability, Intermediate) Core->Precision LOQ Limit of Quantitation (LOQ) Core->LOQ Robustness Robustness Core->Robustness Specificity->Accuracy Specificity->Precision Range Range Linearity->Range Defines Accuracy->Range Precision->Range LOD Limit of Detection (LOD) LOQ->LOD Determines

Figure 2: Key Validation Parameter Relationships.

Conclusion

The choice between Chiral HPLC, SFC, and GC for the analysis of isochranamol chiral purity depends on the specific analytical needs. HPLC remains a robust and universally available technique. SFC provides a significant advantage in terms of speed and reduced solvent usage, making it ideal for high-throughput applications.[8][9] GC, especially after derivatization, can offer superior sensitivity and resolution for amenable compounds.[2]

Regardless of the primary method chosen, developing and validating a secondary method on an orthogonal platform (e.g., SFC as an alternative to HPLC) provides flexibility and robustness to the overall analytical control strategy. A thorough cross-validation ensures that both methods deliver comparable and reliable results, which is essential for maintaining product quality and regulatory compliance throughout the lifecycle of a pharmaceutical product.

References

The Landscape of Isochroman-Based Chiral Auxiliaries: An Uncharted Territory in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a notable scarcity of dedicated isochroman-based chiral auxiliaries for asymmetric synthesis, positioning this structural class as a largely unexplored frontier in stereoselective chemistry. While the synthesis of chiral isochroman derivatives themselves is a field of active research, their application as detachable and recoverable chiral controllers in reactions such as aldol additions, Diels-Alder cycloadditions, or enolate alkylations is not well-documented in peer-reviewed literature. This contrasts sharply with the extensive body of work on well-established auxiliaries like the Evans oxazolidinones, Oppolzer's camphorsultams, and various sulfur-based auxiliaries.

Currently, there is insufficient experimental data to construct a direct, quantitative comparison of isochroman-based chiral auxiliaries with other alternatives. The primary focus of existing research lies in the enantioselective and diastereoselective synthesis of the isochroman core itself, rather than its use as a chiral auxiliary to control the stereochemistry of a separate reaction.

To provide a framework for understanding how such a comparison would be structured if data were available, this guide will outline the principles of chiral auxiliary-mediated synthesis, present hypothetical data tables, and detail the necessary experimental protocols and visualizations, using established auxiliary classes as illustrative examples.

General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is evaluated based on several key performance indicators:

  • Diastereoselectivity: The preference for the formation of one diastereomer over another, typically expressed as a diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).

  • Enantioselectivity: After removal of the auxiliary, the enantiomeric purity of the product is measured, usually reported as enantiomeric excess (e.e.).

  • Yield: The chemical yield of the stereoselective reaction.

  • Cleavage Conditions: The conditions required to remove the auxiliary, which should be mild enough to avoid racemization or decomposition of the product.

  • Recoverability: The efficiency with which the chiral auxiliary can be recovered and reused.

Hypothetical Performance Data of Chiral Auxiliaries

The following tables illustrate how the performance of a hypothetical isochroman-based chiral auxiliary ("Iso-Aux") would be compared against a well-established alternative, such as an Evans oxazolidinone, in a classic asymmetric aldol reaction.

Table 1: Asymmetric Aldol Reaction of an Acetate Enolate with Benzaldehyde

Chiral AuxiliaryLewis AcidSolventTemp (°C)Yield (%)d.r. (syn:anti)e.e. (%) of syn-product
Hypothetical Iso-Aux Bu₂BOTfCH₂Cl₂-78 to 085>95:596
Evans Oxazolidinone Bu₂BOTfCH₂Cl₂-78 to 090>98:2>99

Table 2: Asymmetric Alkylation of a Propionate Enolate with Benzyl Bromide

Chiral AuxiliaryBaseSolventTemp (°C)Yield (%)d.r.e.e. (%) of major product
Hypothetical Iso-Aux LDATHF-788896:495
Evans Oxazolidinone LDATHF-7892>99:1>99

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the synthesis and application of a chiral auxiliary in an asymmetric aldol reaction.

General Procedure for Acylation of a Chiral Auxiliary

To a solution of the chiral auxiliary (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. The resulting solution is stirred for 30 minutes at 0 °C. Propionyl chloride (1.1 equiv) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for a Diastereoselective Aldol Reaction

To a solution of the N-propionyl imide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) at -78 °C under an inert atmosphere is added di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The resulting solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes. The reaction mixture is then re-cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by column chromatography.

Visualizing Asymmetric Synthesis Workflows

Graphviz diagrams can effectively illustrate the logical flow of processes in chiral auxiliary-mediated synthesis.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_end Final Products Prochiral_Substrate Prochiral Substrate Coupling Covalent Coupling Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Diastereomeric_Intermediate Diastereomeric Intermediate Coupling->Diastereomeric_Intermediate Asymmetric_Reaction Diastereoselective Reaction (+ Reagent) Diastereomeric_Intermediate->Asymmetric_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Asymmetric_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage of Auxiliary Product_Auxiliary_Adduct->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Aldol_Reaction_Pathway Acyl_Auxiliary N-Acyl Auxiliary Enolization Enolization (e.g., Bu₂BOTf, Et₃N) Acyl_Auxiliary->Enolization Boron_Enolate Z-Boron Enolate Enolization->Boron_Enolate Zimmerman_Traxler Zimmerman-Traxler Transition State Boron_Enolate->Zimmerman_Traxler Aldehyde Aldehyde (R-CHO) Aldehyde->Zimmerman_Traxler Aldol_Adduct Diastereomerically Enriched Aldol Adduct Zimmerman_Traxler->Aldol_Adduct

Caption: Key steps in a chiral auxiliary-controlled asymmetric aldol reaction.

Conclusion

The development of novel chiral auxiliaries is a continuous endeavor in the field of asymmetric synthesis. While the isochroman scaffold is a privileged structure in medicinal chemistry and natural product synthesis, its potential as a chiral auxiliary remains an open area for investigation. The lack of published data on the performance of isochroman-based auxiliaries prevents a direct comparison with established methods. Future research in this area would need to focus on the systematic design and synthesis of isochroman-derived auxiliaries, followed by their rigorous evaluation in a range of stereoselective transformations. Such studies would be essential to determine if the isochroman framework can offer unique advantages in terms of stereocontrol, reactivity, or ease of use, thereby enriching the toolkit available to synthetic chemists.

Safety Operating Guide

Navigating the Safe Disposal of (S)-Isochroman-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (S)-Isochroman-4-ol, ensuring compliance with general laboratory safety standards.

Core Principles of Chemical Waste Management

Before proceeding with the disposal of any chemical, including this compound, it is essential to adhere to the foundational principles of hazardous waste management. These practices are designed to minimize risks to personnel and the environment.

  • Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals, keeping a detailed inventory, and exploring options for sharing surplus materials with other labs.[1]

  • Segregation: Chemical wastes must be separated according to their hazard class to prevent dangerous reactions.[2] For instance, acids should be stored separately from bases, and oxidizers should be kept away from flammable materials.

  • Proper Containment: Waste must be stored in appropriate, clearly labeled containers.[1][3] The original container is often the best choice, provided it is in good condition.[2] Containers should be kept securely closed except when adding waste.[1][2]

  • Designated Storage: Hazardous waste should be kept in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[1][2] These areas must be regularly inspected for leaks.[2]

Disposal Procedure for this compound

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Characterization and Segregation

Based on its chemical structure, this compound should be classified as a non-halogenated organic solvent . It should be collected separately from halogenated solvents, as this facilitates recycling and reduces disposal costs.[4]

Step 3: Container Selection and Labeling

  • Container: Use a clean, leak-proof container made of a material compatible with organic solvents (e.g., glass or polyethylene). The container should have a secure screw-top cap.[3] Do not use food containers.[2]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". All constituents of the waste mixture should be listed.

Step 4: Accumulation and Storage

  • Collect the waste this compound in the labeled container.

  • Keep the container closed at all times, except when adding waste.

  • Store the container in your laboratory's designated Satellite Accumulation Area.

Step 5: Requesting Disposal

Once the waste container is full (not exceeding 90% capacity) or has been accumulating for a year, a pickup must be requested from your institution's Environmental Health and Safety (EHS) office.[1][5] Do not dispose of this compound down the drain or in the regular trash.[6][7]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Non-Halogenated Organic Solvent ppe->characterize segregate Segregate from Incompatible Wastes (e.g., Halogenated Solvents, Acids, Bases) characterize->segregate container Select Appropriate Container (Clean, Leak-Proof, Compatible Material) segregate->container label Label Container: 'Hazardous Waste' & Chemical Name container->label store Store in Satellite Accumulation Area (SAA) label->store request Request Pickup from EHS store->request end End: Proper Disposal request->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS office for assistance.

Quantitative Data

Currently, there is no specific quantitative data, such as permissible exposure limits or concentration thresholds for different disposal methods, available for this compound. Therefore, it is imperative to treat it as a hazardous chemical and follow the conservative disposal guidelines outlined above.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

Personal protective equipment for handling (S)-Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (S)-Isochroman-4-ol was not located. The following guidance is based on the safety data for the closely related compound, Isochroman-4-one, and established laboratory safety protocols. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this compound.

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is recommended. This information is extrapolated from the safety data for Isochroman-4-one.

PPE CategoryRecommended EquipmentSpecification/Notes
Eye and Face Protection Safety glasses with side shields or Chemical gogglesMust comply with AS/NZS 1337.1 or equivalent standards. A face shield may be necessary for splash hazards.[1]
Hand Protection Chemical-resistant glovesIndustrial rubber gloves are suggested.[2] The specific glove material should be selected based on breakthrough time and permeation rate for similar chemical structures.
Skin and Body Protection Protective clothing, Apron, and/or Rubber bootsWear when there is a risk of exposure.[1] Contaminated clothing should be laundered separately before reuse.[1]
Respiratory Protection Approved respirator or Self-contained breathing apparatus (SCBA)Required if there is a risk of overexposure to dust or fumes, especially in poorly ventilated areas.[1]

Hazard Identification and Safe Handling

Based on the data for Isochroman-4-one, this compound is anticipated to be harmful if swallowed or inhaled, and to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Pre-Handling Checks:

    • Ensure a well-ventilated area, such as a chemical fume hood, is operational.[1]

    • Verify that an eyewash station and safety shower are accessible.

    • Confirm all necessary PPE is available and in good condition.

    • Review the experimental protocol and have all necessary equipment and reagents ready.

  • Handling the Compound:

    • Wear the appropriate PPE as detailed in the table above.[1][2]

    • Avoid all personal contact with the substance, including inhalation of any dust or fumes.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep the container securely sealed when not in use.[1]

    • Avoid physical damage to the container.[1]

  • Post-Handling Procedures:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Decontaminate the work area.

    • Remove and properly store or dispose of PPE.

    • Launder any contaminated clothing before reuse.[1]

Emergency and Disposal Plan

Spill Response:

  • Remove all ignition sources.[1]

  • Evacuate and alert personnel in the area.[1]

  • Control personal contact by wearing appropriate PPE.[1]

  • For dry spills, use dry clean-up procedures and avoid generating dust.[1]

  • For wet spills, use commercial absorbents to contain and collect the material.[2]

  • Place the collected residue in a suitable, labeled container for waste disposal.[1]

  • Wash the spill area with large amounts of water.[1]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental regulations.[2]

  • Place waste in a suitable, labeled, and sealed container.[1]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow prep Preparation handling Handling in Fume Hood prep->handling Wear Full PPE experiment Experimental Use handling->experiment Proceed with Caution cleanup Work Area Decontamination experiment->cleanup After Experiment disposal Waste Disposal cleanup->disposal Segregate Waste post_cleanup Final PPE Removal & Hand Washing disposal->post_cleanup Final Step

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.